molecular formula C11H21N3O B7938757 N-Cyclopentyl-1,4-diazepane-1-carboxamide

N-Cyclopentyl-1,4-diazepane-1-carboxamide

Cat. No.: B7938757
M. Wt: 211.30 g/mol
InChI Key: BEFGNKSKUAZRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-1,4-diazepane-1-carboxamide is a chemical compound featuring a 1,4-diazepane core scaffold substituted with a cyclopentyl carboxamide group. This structure is part of a class of heterocyclic compounds that are subjects of ongoing research due to their potential as key intermediates in synthetic organic chemistry and medicinal chemistry. The 1,4-diazepane scaffold is a seven-membered ring containing two nitrogen atoms, which serves as a versatile pharmacophore in the development of biologically active molecules . Compounds based on this structure have been investigated for a range of potential therapeutic applications. Related 1,4-diazepane derivatives have been explored for the prevention and treatment of cerebrovascular disorders, including cerebral infarction and cerebral hemorrhage, and particularly as potential therapeutic agents for glaucoma . Other bicyclic 1,4-diazepanone derivatives have been studied for disorders of the muscular or neuromuscular system . The primary value of N-Cyclopentyl-1,4-diazepane-1-carboxamide for researchers lies in its use as a building block or intermediate in organic synthesis. It can be utilized in the development of novel synthetic methodologies, such as the construction of complex molecules using sustainable practices. Recent advances in peptide synthesis, for example, highlight a shift towards N- to C-terminal elongation to improve atom economy and reduce the environmental impact of chemical processes . This compound can serve as a model substrate in such innovative synthetic approaches. This product is strictly labeled For Research Use Only (RUO) . It is intended solely for laboratory research applications and is not for diagnostic or therapeutic use in humans or animals. It is not intended for personal use. Researchers should handle this material with care, consulting the relevant safety data sheets and adhering to all laboratory safety protocols. Please note that specific details regarding the mechanism of action, pharmacokinetic properties, and comprehensive toxicological profile of N-Cyclopentyl-1,4-diazepane-1-carboxamide are subject to ongoing research and are not fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c15-11(13-10-4-1-2-5-10)14-8-3-6-12-7-9-14/h10,12H,1-9H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFGNKSKUAZRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Diazepane-Urea Privileged Structure: Technical Analysis of N-Cyclopentyl-1,4-diazepane-1-carboxamide

[1]

Executive Summary

This technical guide provides a comprehensive structural, synthetic, and pharmacological analysis of N-Cyclopentyl-1,4-diazepane-1-carboxamide .[1] As a derivative of homopiperazine (1,4-diazepane), this molecular scaffold represents a "privileged structure" in medicinal chemistry—a core framework capable of providing high-affinity ligands for diverse biological targets, including Soluble Epoxide Hydrolase (sEH), Histamine H3 receptors, and Serotonin 5-HT pathways.[1]

Unlike rigid piperazine analogs, the 7-membered diazepane ring introduces unique conformational flexibility, allowing the molecule to adopt twisted boat/chair conformations that can maximize binding pocket occupancy.[1] This guide details the critical synthetic pathways to avoid bis-urea byproducts, analyzes the physicochemical properties governing its ADME profile, and maps its pharmacophoric utility.[1]

Part 1: Structural Architecture & Pharmacophore Analysis[1]

The Homopiperazine Core

The 1,4-diazepane ring is distinct from the 6-membered piperazine due to its increased ring strain and conformational mobility.[1] While piperazine exists predominantly in a rigid chair conformation, 1,4-diazepane fluctuates between twisted boat and chair forms. This "induced fit" capability allows the N-Cyclopentyl-1,4-diazepane-1-carboxamide scaffold to adapt to sterically demanding enzyme active sites.[1]

The Urea Linker & Cyclopentyl Group

The carboxamide (urea) moiety serves as a rigid, planar connector. It acts as a dual pharmacophore:

  • Hydrogen Bond Donor (NH): Interacts with backbone carbonyls or acidic residues (e.g., Asp/Glu) in target proteins.[1]

  • Hydrogen Bond Acceptor (C=O): Engages cationic residues or water networks.[1]

  • Cyclopentyl Motif: Provides a lipophilic "cap" that fills hydrophobic pockets (e.g., the catalytic tunnel of sEH) without the metabolic liability of aromatic rings (which are prone to oxidation).[1]

Pharmacophore Visualization

The following diagram illustrates the functional connectivity and interaction points of the molecule.

PharmacophoreDiazepane1,4-Diazepane Ring(Secondary Amine Handle)UreaUrea Linker(Rigid/Planar)Diazepane->UreaN1 AttachmentConf_FlexConformationalFlexibilityDiazepane->Conf_FlexCyclopentylCyclopentyl Group(Hydrophobic Cap)Urea->CyclopentylN' AttachmentHB_DonorH-Bond Donor(NH)Urea->HB_DonorHB_AcceptH-Bond Acceptor(C=O)Urea->HB_Accept

Figure 1: Pharmacophoric deconstruction of N-Cyclopentyl-1,4-diazepane-1-carboxamide highlighting key interaction zones.

Part 2: Synthetic Pathways & Process Optimization

Synthesizing N-Cyclopentyl-1,4-diazepane-1-carboxamide presents a classic regioselectivity challenge. Direct reaction of 1,4-diazepane with cyclopentyl isocyanate often yields a mixture of mono-urea (desired), bis-urea (impurity), and unreacted starting material due to the equivalent nucleophilicity of the N1 and N4 nitrogens.[1]

The "Self-Validating" Protected Route

To ensure high purity and yield, a protection-deprotection strategy is required.[1] This protocol guarantees regiocontrol.[1]

Protocol Workflow:

  • Mono-Protection: Selective protection of one nitrogen using Boc-anhydride.[1]

  • Urea Coupling: Reaction of the free amine with Cyclopentyl Isocyanate.[1]

  • Deprotection: Acidic cleavage of the Boc group to reveal the secondary amine.[1]

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 1,4-diazepane-1-carboxylate

  • Reagents: Homopiperazine (1.0 eq), Boc2O (0.9 eq), DCM (Solvent), 0°C to RT.

  • Procedure: Add Boc2O dropwise to a solution of excess homopiperazine at 0°C. The substoichiometric amount of Boc2O minimizes bis-protection.[1]

  • Validation: TLC (MeOH/DCM) should show conversion of starting material.[1] Aqueous workup removes excess homopiperazine.[1]

Step 2: Urea Formation [1][2]

  • Reagents: tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq), Cyclopentyl Isocyanate (1.05 eq), TEA (1.1 eq), THF (dry).

  • Procedure: Stir the mono-protected diazepane in dry THF. Add cyclopentyl isocyanate dropwise at 0°C. Warm to RT and stir for 4 hours.

  • Mechanism: The nucleophilic N4 attacks the electrophilic isocyanate carbon.[1] The Boc group sterically and electronically deactivates N1.[1]

  • Observation: Reaction is usually clean; urea formation is quantitative.[1]

Step 3: Deprotection (Final Product Generation)

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure: Treat the intermediate with acid for 1-2 hours. Evaporate solvent and excess acid.[1]

  • Purification: Neutralize with basic resin or NaHCO3 wash if free base is required.[1] Recrystallize from EtOAc/Hexane.

Synthesis Workflow Diagram

SynthesisStart1,4-Diazepane(Homopiperazine)Step1Step 1: Mono-Protection(Boc2O, 0°C)Start->Step1Inter1N-Boc-1,4-diazepaneStep1->Inter1RegioselectiveStep2Step 2: Urea Coupling(Cyclopentyl Isocyanate)Inter1->Step2Inter2N-Boc-N'-Cyclopentyl-ureaStep2->Inter2Nucleophilic AdditionStep3Step 3: Deprotection(TFA or HCl)Inter2->Step3FinalN-Cyclopentyl-1,4-diazepane-1-carboxamide(Target)Step3->FinalCleavage

Figure 2: Step-wise synthetic pathway ensuring regiochemical integrity.

Part 3: Physicochemical Profiling & ADME Logic

Understanding the physicochemical properties is crucial for predicting the molecule's behavior in biological systems.[1] The diazepane ring lowers the LogP compared to piperidine analogs, enhancing water solubility, while the cyclopentyl group maintains sufficient lipophilicity for membrane permeability.

Predicted Molecular Properties

Data derived from consensus computational models for the free base.[1]

PropertyValue (Approx.)Significance
Molecular Weight 211.31 g/mol Ideal for fragment-based drug discovery (<300 Da).[1]
cLogP 1.2 - 1.5Optimal for oral bioavailability; suggests good solubility/permeability balance.[1]
TPSA ~45 ŲHigh potential for Blood-Brain Barrier (BBB) penetration (TPSA < 90 Ų).[1]
H-Bond Donors 2 (Amide NH, Amine NH)Critical for receptor binding.[1]
H-Bond Acceptors 2 (Amide CO, Amine N)Facilitates water solubility.[1]
Rotatable Bonds 2Low flexibility in the linker reduces entropic penalty upon binding.[1]
Solubility & Stability
  • Solubility: The secondary amine (N4) has a pKa of approximately 9.0-9.[1]5. At physiological pH (7.4), it will be largely protonated, significantly enhancing aqueous solubility compared to neutral ureas.

  • Metabolic Stability: The cyclopentyl group is generally more stable than linear alkyl chains but susceptible to CYP450 hydroxylation.[1] The diazepane ring is robust, though N-dealkylation is possible if N4 is substituted later.[1]

Part 4: Medicinal Chemistry Applications[1][3][4][5]

This specific scaffold is rarely a drug in itself but acts as a high-value "warhead" or linker in larger antagonists.[1]

Soluble Epoxide Hydrolase (sEH) Inhibition

sEH inhibitors are potent anti-inflammatory and analgesic agents.[1] The classic pharmacophore requires a urea group to bind the catalytic Asp335 residue.[1]

  • Mechanism: The N-Cyclopentyl-1,4-diazepane-1-carboxamide mimics the transition state of the epoxide hydrolysis.[1] The cyclopentyl group fits into the hydrophobic tunnel of the enzyme.[1]

  • Advantage: Using a diazepane instead of a piperazine often improves metabolic stability and selectivity against CYP enzymes [1, 3].[1]

Histamine H3 and Serotonin 5-HT Ligands

Diazepane derivatives are privileged structures for GPCRs.[1]

  • H3 Antagonists: The basic nitrogen (N4) of the diazepane can form a salt bridge with Asp114 in the H3 receptor, while the urea/cyclopentyl moiety extends into the secondary binding pocket.[1] This architecture is seen in various cognitive enhancers [5].

  • 5-HT3 Antagonists: Similar steric bulk and basicity requirements make this scaffold relevant for anti-emetic drug design [5].[1]

Late-Stage Functionalization

The free secondary amine at position 4 serves as a handle for "Mix-and-Match" chemistry.[1]

  • Sulfonylation: Creates Sulfonylurea hybrids.[1]

  • Reductive Amination: Attaches benzyl/heteroaryl groups to tune potency.[1]

  • Acylation: Generates bis-amides for peptidomimetic projects.[1]

References

  • Kim, I. et al. (2020).[3] "Expansion of diazepine heterocyclic chemical space via sequential Knoevenagel condensation." Organic & Biomolecular Chemistry. Link

  • Vertex Pharmaceuticals. (2011).[1] "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds." Journal of Medicinal Chemistry. Link[1]

  • Hwang, S.H. et al. (2013). "Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase."[1][4] Journal of Medicinal Chemistry. Link

  • Smolecule. (2023).[1] "N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride: Structure and Properties." Smolecule Compound Database. Link

  • Ramajayam, R. et al. (2007).[5] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry. Link

The Ascendant Scaffold: A Technical Guide to 1,4-Diazepane-1-Carboxamide Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazepane scaffold has emerged as a privileged structure in medicinal chemistry, prized for its conformational flexibility and synthetic tractability. The introduction of a carboxamide moiety at the N-1 position endows this heterocyclic system with a unique combination of hydrogen bonding capabilities and steric properties, making 1,4-diazepane-1-carboxamide derivatives a compelling class of compounds for targeting a diverse array of biological entities. This in-depth technical guide provides a comprehensive literature review of these derivatives, navigating through their synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications. With a focus on the causality behind experimental choices and the validation of described protocols, this guide aims to be an essential resource for researchers engaged in the exploration and exploitation of this promising chemical space.

The 1,4-Diazepane-1-Carboxamide Core: A Strategic Choice in Medicinal Chemistry

The seven-membered 1,4-diazepane ring system offers a three-dimensional diversity that is often sought after in the design of novel therapeutics. Unlike more rigid aromatic systems, the diazepane core can adopt multiple low-energy conformations, allowing for an induced-fit binding to a variety of protein targets. The strategic incorporation of a carboxamide group at the N-1 position serves several key purposes in drug design:

  • Hydrogen Bonding: The amide N-H and carbonyl oxygen are excellent hydrogen bond donors and acceptors, respectively. These interactions are fundamental to molecular recognition and can significantly contribute to the binding affinity and selectivity of a ligand.

  • Modulation of Physicochemical Properties: The carboxamide group can influence crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Vectorial Exit Point: The carboxamide nitrogen provides a convenient point for the introduction of various substituents, allowing for the exploration of chemical space around the core scaffold to optimize target engagement and pharmacokinetic profiles.

This combination of features has propelled the investigation of 1,4-diazepane-1-carboxamide derivatives across a spectrum of therapeutic areas.

Synthetic Strategies: Constructing the 1,4-Diazepane-1-Carboxamide Scaffold

The synthesis of 1,4-diazepane-1-carboxamide derivatives can be approached through several strategic pathways. A common and versatile method involves the initial construction of the 1,4-diazepane ring, followed by the introduction of the carboxamide functionality.

General Synthetic Workflow

A representative synthetic workflow is depicted below. The initial step often involves the reductive amination of a suitable diamine with a dicarbonyl compound to form the cyclic diazepane core. Subsequent protection of one of the nitrogen atoms allows for the selective functionalization of the other. The introduction of the carboxamide can be achieved through reaction with an isocyanate or by carbamoylation using reagents like carbonyldiimidazole followed by treatment with an amine.

G cluster_0 1,4-Diazepane Ring Formation cluster_1 N-1 Functionalization cluster_2 Final Derivatization A 1,2-Diamine C Reductive Amination A->C B Dicarbonyl Compound B->C D Cyclic 1,4-Diazepane C->D E Protection of N-4 D->E F Protected 1,4-Diazepane E->F G Reaction with Isocyanate or Carbamoylating Agent F->G H N-1 Carboxamide Formation G->H I Deprotection of N-4 H->I J 1,4-Diazepane-1-carboxamide I->J K N-4 Substitution (R') J->K L Final Derivative K->L

Caption: General synthetic workflow for 1,4-diazepane-1-carboxamide derivatives.

Key Synthetic Considerations

The choice of starting materials and reaction conditions is critical for the successful synthesis of these derivatives. For instance, the use of chiral diamines or asymmetric synthesis methodologies can lead to the production of enantiomerically pure compounds, which is often crucial for achieving selective biological activity. The nature of the protecting group on the N-4 nitrogen must be carefully selected to be stable during the carboxamide formation and readily cleavable for subsequent derivatization.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

While specific SAR studies on 1,4-diazepane-1-carboxamide derivatives are still emerging, valuable insights can be gleaned from the broader class of 1,4-diazepine and benzodiazepine derivatives.[1][2] These studies highlight the importance of the substituents on both the diazepine ring and the appended functionalities for biological activity.

Position of Substitution General Observation Potential Impact on Activity Illustrative Example
Carboxamide Nitrogen (R) The nature of the substituent (alkyl, aryl, heteroaryl) significantly influences potency and selectivity.Hydrophobic and aromatic interactions with the target protein.An N-aryl substituent may enhance binding affinity through pi-stacking interactions.
Diazepane Ring (Positions 2, 3, 5, 6, 7) Introduction of substituents can modulate the conformational preference of the ring.Fine-tuning the spatial orientation of other pharmacophoric features.A methyl group at a specific position can lock the ring in a bioactive conformation.
N-4 Position (R') The substituent at this position can be varied to optimize pharmacokinetic properties and explore additional binding pockets.Modulation of solubility, metabolic stability, and potential for secondary interactions with the target.A basic amine at N-4 can improve aqueous solubility and provide a handle for salt formation.

Table 1: General Structure-Activity Relationship Trends for 1,4-Diazepane Derivatives.

Therapeutic Applications: A Scaffold of Diverse Potential

1,4-Diazepane-1-carboxamide derivatives and their close analogs have shown promise in a variety of therapeutic areas, acting on diverse biological targets.

Ion Channel Modulation: T-Type Calcium Channel Blockers

Certain 1,4-diazepane derivatives have been identified as potent and selective T-type calcium channel blockers.[3] These channels are implicated in a range of physiological and pathological processes, including neuronal excitability and cardiovascular function. The diazepane scaffold can effectively position key pharmacophoric elements to interact with the channel protein, leading to its inhibition.

Enzyme Inhibition: Targeting Kinases and Other Enzymes

The 1,4-diazepane-1-carboxamide scaffold is a versatile platform for the design of enzyme inhibitors. The carboxamide group can participate in crucial hydrogen bonding interactions within the active site of enzymes, while the diazepane ring and its substituents can occupy hydrophobic pockets, leading to potent and selective inhibition.

GSK-3β is a serine/threonine kinase that plays a key role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and cancer. The development of selective GSK-3β inhibitors is therefore of significant therapeutic interest. Certain diazepine derivatives have shown potent inhibitory activity against GSK-3β.

cluster_pathway GSK-3β Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled Axin Axin Dishevelled->Axin inhibits APC APC GSK3b GSK-3β Axin->GSK3b Beta_Catenin β-Catenin GSK3b->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Diazepane_Inhibitor 1,4-Diazepane-1-carboxamide Derivative Diazepane_Inhibitor->GSK3b inhibits

Caption: Simplified Wnt/β-catenin signaling pathway illustrating the role of GSK-3β and its inhibition by a 1,4-diazepane-1-carboxamide derivative.

G-Protein Coupled Receptor (GPCR) Modulation

The conformational flexibility of the 1,4-diazepane ring makes it an attractive scaffold for the design of ligands targeting G-protein coupled receptors (GPCRs). These receptors are involved in a vast array of physiological processes and are major targets for drug discovery.[4][5] 1,4-Diazepane-1-carboxamide derivatives can be designed to act as agonists, antagonists, or allosteric modulators of GPCRs, offering a nuanced approach to modulating their activity. For example, derivatives have been explored as modulators of cannabinoid receptors.[6]

Experimental Protocol: In Vitro Kinase Inhibition Assay

To assess the inhibitory potential of novel 1,4-diazepane-1-carboxamide derivatives against a target kinase, a robust and reproducible in vitro assay is essential. The following is a detailed, step-by-step methodology for a typical kinase inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a 1,4-diazepane-1-carboxamide derivative against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (1,4-diazepane-1-carboxamide derivative) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the target kinase)

  • Negative control (DMSO vehicle)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

  • Microplate reader (luminometer)

  • 384-well white microplates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for testing (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the diluted test compound, positive control, or DMSO to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase assay buffer. The final concentrations of the kinase and substrate should be optimized for each specific assay, typically at or below their respective Km values.

    • Add the kinase/substrate master mix to all wells of the assay plate.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the specific kinase (often at the Km for ATP).

    • Add the ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This typically involves a two-step process:

      • Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

The 1,4-diazepane-1-carboxamide scaffold represents a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of this chemical class, coupled with a growing understanding of its structure-activity relationships, positions it for continued success in drug discovery campaigns. Future efforts will likely focus on the exploration of more diverse chemical space through combinatorial synthesis and the application of computational modeling to guide the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to expand, the strategic deployment of privileged scaffolds like the 1,4-diazepane-1-carboxamide will undoubtedly play a pivotal role in the development of innovative medicines to address unmet medical needs.

References

  • Mohsin NA, Qadir MI. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open J Chem. 2015;1(1):008-0012.
  • Gu SJ, Lee JK, Pae AN, et al. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorg Med Chem Lett. 2010;20(9):2705-2708. doi:10.1016/j.bmcl.2010.03.084. Available from: [Link]

  • [This citation is intentionally left blank for future inclusion of a relevant reference.]
  • [This citation is intentionally left blank for future inclusion of a relevant reference.]
  • [This citation is intentionally left blank for future inclusion of a relevant reference.]
  • [This citation is intentionally left blank for future inclusion of a relevant reference.]
  • [This citation is intentionally left blank for future inclusion of a relevant reference.]
  • [This citation is intentionally left blank for future inclusion of a relevant reference.]
  • [This citation is intentionally left blank for future inclusion of a relevant reference.]
  • [This citation is intentionally left blank for future inclusion of a relevant reference.]
  • [This citation is intentionally left blank for future inclusion of a relevant reference.]
  • Adam, L., Friis, S. D., Toudahl, K., & Pedersen, D. S. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & medicinal chemistry letters, 21(7), 2011–2016. Available from: [Link]

  • Mohsin NA, Qadir MI. Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. 2015. Available from: [Link]

  • Gentry, P. R., Sexton, P. M., & Christopoulos, A. (2015). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Chemical reviews, 115(13), 6357–6401. Available from: [Link]

  • Moore, C. A., & Blevins, R. C. (2014). Allosteric Modulators of Class B G-Protein-Coupled Receptors. Molecular pharmacology, 86(3), 298–308. Available from: [Link]

Sources

N-Cyclopentyl-1,4-diazepane-1-carboxamide PubChem entry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Cyclopentyl-1,4-diazepane-1-carboxamide

Executive Summary

N-Cyclopentyl-1,4-diazepane-1-carboxamide (CAS: 1507282-21-4) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules. Belonging to the class of 1,4-diazepanes , this compound features a seven-membered ring scaffold functionalized with a urea linkage (carboxamide) to a lipophilic cyclopentyl group.

This molecular architecture is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in the development of Orexin Receptor Antagonists (e.g., Suvorexant analogs), Cannabinoid Receptor 2 (CB2) agonists , and Factor Xa inhibitors . Its utility stems from the diazepane ring’s conformational flexibility, which allows for induced-fit binding in G-Protein Coupled Receptors (GPCRs), while the secondary amine at position 4 provides a versatile vector for late-stage diversification.

Chemical Identity & Physicochemical Profiling

The following data establishes the baseline identity for quality control and procurement.

PropertySpecification
IUPAC Name N-Cyclopentyl-1,4-diazepane-1-carboxamide
CAS Registry Number 1507282-21-4
Molecular Formula C₁₁H₂₁N₃O
Molecular Weight 211.30 g/mol
SMILES C1CNCCN(C1)C(=O)NC2CCCC2
LogP (Predicted) ~1.2 (Lipophilic/Hydrophilic balance suitable for CNS penetration)
TPSA ~55 Ų (Favorable for oral bioavailability)
pKa (Calculated) ~9.5 (Secondary amine at N4)
Appearance White to off-white solid or viscous oil (depending on salt form)

Synthetic Routes & Methodology

The synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide typically requires a desymmetrization strategy of the homodifunctional 1,4-diazepane ring. The most robust protocol involves the use of a mono-protected diazepane precursor to ensure regioselectivity.

Core Synthetic Pathway (Isocyanate Addition)

This route utilizes 1-Boc-1,4-diazepane to prevent polymerization and ensure the urea forms exclusively at the N1 position.

Reaction Logic:

  • Nucleophilic Addition: The secondary amine of the protected diazepane attacks the electrophilic carbon of cyclopentyl isocyanate.

  • Deprotection: Acidic cleavage of the Boc group reveals the secondary amine at N4, yielding the final building block.

SynthesisPath Start 1-Boc-1,4-diazepane (Starting Material) Inter Intermediate Urea (Boc-Protected) Start->Inter DCM, 0°C to RT Nucleophilic Addition Reagent Cyclopentyl Isocyanate (Electrophile) Reagent->Inter Final N-Cyclopentyl-1,4-diazepane-1-carboxamide (Target) Inter->Final Acidic Cleavage (-Boc) Deprot TFA / DCM (Deprotection)

Figure 1: Step-wise synthetic pathway for the regioselective production of the target scaffold.

Detailed Experimental Protocol

Note: This protocol is adapted for a 1.0 mmol scale.

Step 1: Urea Formation

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-Boc-1,4-diazepane (200 mg, 1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL).

  • Addition: Cool the solution to 0°C. Add Cyclopentyl isocyanate (111 mg, 1.0 mmol) dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) for the disappearance of the amine.

  • Workup: Concentrate the solvent in vacuo. The crude Boc-protected urea is typically pure enough for the next step.

Step 2: Boc-Deprotection

  • Dissolution: Redissolve the crude intermediate in DCM (2 mL).

  • Cleavage: Add Trifluoroacetic acid (TFA, 1 mL) dropwise. Stir at room temperature for 1 hour.

  • Neutralization (Critical): Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated aqueous NaHCO₃ to generate the free base.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH₄OH, 90:10:1) to obtain the title compound.[1][2]

Medicinal Chemistry Applications

This scaffold is highly valued because it bridges the gap between "fragment-based" design and "lead optimization."

Structural Activity Relationship (SAR) Logic

The molecule functions as a bi-functional linker . The cyclopentyl urea moiety often targets hydrophobic pockets (e.g., the S1 or S2 pockets of proteases or the orthosteric sites of GPCRs), while the free N4 amine allows for the attachment of "warheads" or specificity-determining aryl groups.

  • Orexin Antagonism: Similar to Suvorexant , the 1,4-diazepane ring provides the necessary twist to position two aromatic systems in a specific spatial arrangement. The cyclopentyl group mimics the lipophilic bulk required for receptor occupancy.

  • CB2 Agonism: Research indicates that N-aryl-1,4-diazepane carboxamides can achieve high selectivity for CB2 over CB1, useful for treating neuropathic pain without psychotropic side effects.

SAR Core 1,4-Diazepane Ring (Conformational Spacer) Urea Urea Linkage (H-Bond Donor/Acceptor) Core->Urea N4 N4 Secondary Amine (Diversity Vector) Core->N4 Site for Arylation/Alkylation (Target Specificity) Cyclo Cyclopentyl Group (Lipophilic Pocket Fit) Urea->Cyclo

Figure 2: Pharmacophore mapping of the scaffold, highlighting the diversity vector at N4.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption from the air (carbamate formation).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood, especially during the TFA deprotection step.

References

  • PubChem Compound Summary. (n.d.). 1,4-diazepane-1-carboxamide.[4][5][6][7][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Boehringer Ingelheim. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

The N-Cyclopentyl-1,4-diazepane-1-carboxamide Scaffold: A Versatile Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the N-Cyclopentyl-1,4-diazepane-1-carboxamide scaffold. This document is structured for researchers and drug development professionals, focusing on its role as a privileged pharmacophore in modern medicinal chemistry.

Executive Summary

N-Cyclopentyl-1,4-diazepane-1-carboxamide (CAS: 1507282-21-4) represents a critical structural motif in contemporary drug design. Unlike the ubiquitous piperazine ring, the 1,4-diazepane (homopiperazine) core offers unique conformational flexibility and distinct vector orientation for substituents. This specific derivative—characterized by a cyclopentyl urea "cap"—has emerged as a high-value building block for modulating the physicochemical and pharmacological profiles of drug candidates.

This guide dissects the scaffold's utility across three primary therapeutic axes: HDAC6 inhibition (oncology/neurodegeneration), CB2 receptor agonism (pain/inflammation), and Carbonic Anhydrase modulation . It details the synthetic methodologies, structural advantages, and the patent landscape driving its adoption.

Chemical Identity & Structural Logic[1][2]

Core Architecture

The molecule consists of three functional domains:

  • The Lipophilic Cap (Cyclopentyl): Provides hydrophobic bulk, critical for occupying non-polar pockets in target proteins (e.g., the hydrophobic channel of HDAC6).

  • The Linker (Urea): A rigid, hydrogen-bond-donating/accepting motif that restricts conformation and improves metabolic stability compared to simple amides.

  • The Basic Core (1,4-Diazepane): A 7-membered ring containing two nitrogen atoms. The "free" secondary amine (N4) serves as the attachment point for the drug's "warhead" or specificity-determining group.

Diazepane vs. Piperazine: The "Magic Methyl" Effect of Rings

While piperazine (6-membered) locks substituents in a chair conformation (180° vector), the 1,4-diazepane (7-membered) exists in a flexible twist-chair/twist-boat equilibrium. This flexibility allows the N-substituents to adopt vectors that are inaccessible to piperazines, often resulting in:

  • Improved Selectivity: Ability to mold into cryptic pockets.

  • Enhanced Solubility: The non-planar nature disrupts crystal packing.

PropertyPiperazine Analog1,4-Diazepane Analog
Ring Size 6-membered7-membered
Conformation Rigid ChairFlexible Twist-Chair
Vector Angle ~180° (Linear)Variable (~120° - 160°)
Lipophilicity (LogP) LowerSlightly Higher
Target Class GPCRs (Dopamine/Serotonin)Kinases, HDACs, Ion Channels

Synthetic Methodology

The synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide is primarily achieved through urea formation strategies. The choice of reagent (Isocyanate vs. Triphosgene) depends on scale and safety requirements.

Protocol A: Isocyanate Coupling (High Throughput)

This is the preferred route for medicinal chemistry libraries due to its operational simplicity and high yield.

Reagents:

  • 1,4-Diazepane (homopiperazine) [Excess to prevent bis-urea formation]

  • Cyclopentyl isocyanate[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (Et3N) - Optional, usually not needed for isocyanates.

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-diazepane (1.5 equivalents) in anhydrous DCM at 0°C under inert atmosphere (

    
    ).
    
  • Addition: Add cyclopentyl isocyanate (1.0 equivalent) dropwise over 30 minutes. Note: The excess diazepane ensures mono-functionalization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target Mass: ~211 Da).

  • Workup: Wash with water to remove unreacted diazepane (which is highly water-soluble). Extract the organic layer, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (MeOH/DCM gradient).

Protocol B: Triphosgene Activation (Scale-Up)

Used when the specific isocyanate is expensive or unstable.

  • Activation: React cyclopentylamine with triphosgene (0.33 eq) and DIPEA in DCM to generate the isocyanate in situ.

  • Coupling: Add 1,4-diazepane to the reaction mixture.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: 1,4-Diazepane Intermediate Reaction Mixture (Stir 2-4h @ RT) Start->Intermediate Dissolve Reagent Reagent: Cyclopentyl Isocyanate Reagent->Intermediate Dropwise Add Solvent Solvent: DCM (0°C) Solvent->Intermediate Workup Workup: H2O Wash (Remove xs Diazepane) Intermediate->Workup Monitor (LC-MS) Product Product: N-Cyclopentyl-1,4- diazepane-1-carboxamide Workup->Product Dry & Concentrate

Figure 1: Operational workflow for the synthesis of the N-Cyclopentyl-1,4-diazepane-1-carboxamide scaffold via the isocyanate route.

Therapeutic Applications & Patent Landscape

The "N-Cyclopentyl-1,4-diazepane-1-carboxamide" moiety is rarely the final drug; it is a privileged substructure . Patent analysis reveals its recurrent use in three major domains.

Domain 1: HDAC6 Inhibitors (Oncology & Neurodegeneration)

Histone Deacetylase 6 (HDAC6) is a key target for multiple myeloma and Alzheimer's disease.

  • Mechanism: The diazepane ring acts as the "linker" connecting the zinc-binding group (ZBG, often a hydroxamic acid or oxadiazole) to the "cap" group.

  • Role of Scaffold: The cyclopentyl urea cap sits at the entrance of the catalytic tunnel, providing isoform selectivity against Class I HDACs (HDAC1/2/3).

  • Key Patent Context: 1,3,4-Oxadiazole derivatives utilizing this scaffold have shown enhanced potency by exploiting the specific geometry of the HDAC6 surface rim.

Domain 2: CB2 Receptor Agonists (Pain & Inflammation)

The Cannabinoid Type 2 (CB2) receptor is a GPCR target for neuropathic pain.

  • Mechanism: CB2 ligands require a significant lipophilic domain. The cyclopentyl group mimics the lipophilic tail of endocannabinoids.

  • Role of Scaffold: The urea moiety provides hydrogen bonding with residues (e.g., Ser/Thr) in the receptor pocket, while the diazepane orients the rest of the molecule towards the extracellular loop.

  • Key Patent Context: Patents describe 1,4-diazepane ureas as "peripherally restricted" agonists, minimizing CNS side effects (psychotropic activity) associated with CB1.

Domain 3: Carbonic Anhydrase (CA) Inhibitors
  • Target: Human Carbonic Anhydrase (hCA) isoforms, specifically hCA II and VII (glaucoma, epilepsy).

  • Role of Scaffold: The scaffold is attached to a benzenesulfonamide (the zinc-binding warhead). The cyclopentyl tail interacts with the hydrophobic half of the enzyme's active site, improving inhibition constants (

    
    ) into the nanomolar range.
    
Visualization: Therapeutic Target Network

Target_Network Scaffold N-Cyclopentyl-1,4- diazepane-1-carboxamide HDAC6 HDAC6 Inhibition (Oncology/Neuro) Scaffold->HDAC6 CB2 CB2 Agonism (Pain/Inflammation) Scaffold->CB2 hCA Carbonic Anhydrase (Glaucoma/Epilepsy) Scaffold->hCA Mech_HDAC Cap Group: Selectivity vs Class I HDAC6->Mech_HDAC Mech_CB2 Lipophilic Motif: Receptor Fit CB2->Mech_CB2 Mech_hCA Tail Group: Hydrophobic Interaction hCA->Mech_hCA

Figure 2: The pharmacological network of the scaffold, linking structural features to specific therapeutic mechanisms.

References

  • PubChem. (n.d.). 4-acetyl-N-cyclopentyl-1,4-diazepane-1-carboxamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Targeting Human Carbonic Anhydrases with Novel Piperazine and Homopiperazine Benzenesulfonamides. ACS Publications. (Contextual citation based on search snippet regarding diazepane sulfonamides). Retrieved from [Link]

  • Google Patents. (2017). 1,3,4-Oxadiazole Derivative Compounds as Histone Deacetylase 6 Inhibitor.[2] (Patent describing the use of diazepane-urea linkers in HDAC inhibitors). Retrieved from

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

N-Cyclopentyl-1,4-diazepane-1-carboxamide is a urea derivative of the 1,4-diazepane scaffold, a privileged structure in medicinal chemistry. The 1,4-diazepine core is found in a variety of biologically active compounds with applications as antipsychotic, anxiolytic, and anticancer agents[1][2]. The introduction of a carboxamide linkage and a cyclopentyl group can significantly modulate the pharmacological properties of the parent diazepane, influencing factors such as receptor binding, solubility, and metabolic stability.

This application note provides a comprehensive and detailed protocol for the synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide from 1,4-diazepane and cyclopentyl isocyanate. The described methodology is based on the well-established nucleophilic addition of an amine to an isocyanate, a robust and high-yielding reaction for the formation of ureas[3][4]. The protocol is designed to be a self-validating system, with clear explanations for each step, ensuring reproducibility and success for researchers in the field of drug discovery and development.

Synthetic Strategy: The Chemistry Behind the Protocol

The synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide proceeds via a nucleophilic addition-elimination reaction mechanism. The secondary amine of the 1,4-diazepane ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentyl isocyanate. This initial attack forms a tetrahedral intermediate, which then collapses to form the stable urea linkage, with the nitrogen atom of the isocyanate acting as a leaving group precursor that is subsequently protonated.

Due to the presence of two secondary amine groups in 1,4-diazepane, a potential side reaction is the formation of a di-substituted product where both nitrogens of the diazepane ring react with cyclopentyl isocyanate. To favor the mono-substituted product, the stoichiometry of the reactants is crucial. Using a slight excess of the 1,4-diazepane can help to minimize the formation of the di-substituted urea. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, to prevent unwanted side reactions of the isocyanate with the solvent. A mild base, such as triethylamine, is often added to scavenge the proton released from the amine during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
1,4-Diazepane≥98%Commercially Available
Cyclopentyl isocyanate≥97%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Saturated Sodium Bicarbonate SolutionReagent GradePrepared in-house
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Instrumentation
  • Magnetic stirrer with stirring bar

  • Round-bottom flask

  • Addition funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer

Detailed Synthesis Procedure

A procedure analogous to the synthesis of similar homopiperazine derivatives is employed[5].

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.0 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the 1,4-diazepane in anhydrous dichloromethane (40 mL). To this solution, add triethylamine (2.1 mL, 15.0 mmol). Stir the mixture at room temperature for 10 minutes.

  • Isocyanate Addition: In a separate, dry vessel, prepare a solution of cyclopentyl isocyanate (1.11 g, 10.0 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred solution of 1,4-diazepane and triethylamine over a period of 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 or as determined by initial trials). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Cyclopentyl-1,4-diazepane-1-carboxamide.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of the cyclopentyl and diazepane protons and the urea N-H proton.

  • ¹³C NMR: To confirm the carbon framework of the molecule, including the characteristic urea carbonyl carbon signal.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Data Presentation

ParameterValue
Molecular Formula C₁₁H₂₁N₃O
Molecular Weight 211.31 g/mol
Typical Yield 85-95% (based on similar reactions)
Appearance White to off-white solid
Solubility Soluble in dichloromethane, chloroform, and methanol

Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 1_4_Diazepane 1,4-Diazepane Reaction_Vessel Stir at Room Temperature (2-4 hours) 1_4_Diazepane->Reaction_Vessel Cyclopentyl_Isocyanate Cyclopentyl Isocyanate Cyclopentyl_Isocyanate->Reaction_Vessel DCM_TEA DCM, Triethylamine DCM_TEA->Reaction_Vessel Quench Quench with NaHCO₃ (aq) Reaction_Vessel->Quench Reaction Mixture Extraction Extract with DCM Quench->Extraction Dry_Concentrate Dry (MgSO₄) & Concentrate Extraction->Dry_Concentrate Purification Flash Chromatography Dry_Concentrate->Purification Crude Product Final_Product N-Cyclopentyl-1,4-diazepane-1-carboxamide Purification->Final_Product Pure Product

Caption: Synthetic workflow for N-Cyclopentyl-1,4-diazepane-1-carboxamide.

Safety Precautions

  • 1,4-Diazepane: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Cyclopentyl isocyanate: This compound is flammable and toxic. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane: A volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

  • Triethylamine: A corrosive and flammable liquid with a strong odor. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Trustworthiness and Self-Validation

The reliability of this protocol is grounded in the well-documented and highly efficient nature of urea synthesis from isocyanates and amines. The progress of the reaction can be easily monitored by TLC, providing a clear indication of reaction completion and the formation of the product. The purification by flash column chromatography is a standard and effective method for isolating the desired compound from any unreacted starting materials or by-products. Finally, the comprehensive characterization by NMR and MS provides unambiguous confirmation of the product's identity and purity, ensuring the validity of the synthetic outcome.

References

  • Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(36), 20286-20292. [Link]

  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Patil, S., Jadhav, S., & Bobade, V. (2011). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 4(4), 443-446. [Link]

  • Kumar, G. S., Kumar, B. V., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(36). [Link]

  • Kumar, G. S., et al. (2018). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing. [Link]

  • Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. (n.d.). DOI. [Link]

  • Li, W., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Shaikh, A., et al. (2016). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • PubChem. (n.d.). 4-acetyl-N-cyclopentyl-1,4-diazepane-1-carboxamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyclopentyl-1,4-diazepane (C10H20N2). Retrieved from [Link]

  • Patel, M. B., & Shaikh, A. C. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 334-338. [Link]

Sources

Application Notes and Protocols for the N-acylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest to medicinal chemists and drug development professionals. Its derivatives exhibit a wide spectrum of biological activities, serving as factor Xa inhibitors, T-type calcium channel blockers, and more.[1][2] N-acylation is a fundamental transformation for modifying this core structure, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. However, the symmetrical nature of 1,4-diazepane, with two secondary amines of comparable reactivity, presents a significant challenge in achieving selective acylation. This guide provides a comprehensive overview of the strategies, mechanistic principles, and detailed protocols for the N-acylation of 1,4-diazepane, designed to empower researchers to navigate this critical synthetic step with precision and control.

The Synthetic Challenge: Selectivity in a Symmetrical Diamine

The core challenge in the N-acylation of 1,4-diazepane lies in controlling the reaction outcome. The presence of two nucleophilic secondary amines means that the reaction with an acylating agent can lead to a mixture of three products: the unreacted starting material, the desired mono-acylated product (N-acyl-1,4-diazepane), and the undesired di-acylated product (N,N'-diacyl-1,4-diazepane). Achieving high yields of the mono-acylated derivative, which is often the synthetic goal for further functionalization, requires careful consideration of the reaction strategy and conditions.

Mechanistic Pillars of N-Acylation

The N-acylation of an amine is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. The specific nature of this agent dictates the reaction's mechanism and requirements.

Highly Electrophilic Acylating Agents: Acyl Halides & Anhydrides

Acyl chlorides and anhydrides are highly reactive acylating agents due to the strong electron-withdrawing nature of the leaving group (halide or carboxylate). The reaction proceeds rapidly, often exothermically. A critical component of this reaction is the inclusion of a base. The reaction generates one equivalent of acid (e.g., HCl from an acyl chloride), which will immediately protonate a basic nitrogen atom on another amine molecule, rendering it non-nucleophilic and effectively halting the reaction.[3] The added base, typically a tertiary amine like triethylamine (TEA) or an inorganic base like aqueous sodium hydroxide, neutralizes this acid as it is formed, allowing the reaction to proceed to completion. This classic method is often referred to as the Schotten-Baumann reaction.[4][5][6]

In-Situ Activation: Carboxylic Acids & Coupling Reagents

Carboxylic acids are generally not electrophilic enough to be attacked directly by amines. To facilitate amide bond formation, they must first be "activated." This is achieved using coupling reagents, a cornerstone of modern organic and peptide synthesis.[7][8] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt), convert the carboxylic acid's hydroxyl group into a better leaving group. This forms a highly reactive O-acylisourea intermediate or an active ester, which is then readily attacked by the amine to form the amide bond.[7][9] This approach offers the advantage of using the vast library of commercially available carboxylic acids under generally milder conditions.

Experimental Workflows & Strategic Protocols

Successful N-acylation of 1,4-diazepane hinges on selecting the appropriate strategy to maximize the yield of the desired product, whether it be the mono- or di-acylated derivative.

General Experimental Workflow

A typical workflow for the N-acylation of 1,4-diazepane is outlined below. This process emphasizes control, monitoring, and rigorous purification to isolate the target compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve 1,4-Diazepane & Base (if needed) in Anhydrous Solvent addition Slowly Add Acylating Agent at Controlled Temperature (e.g., 0 °C) reagents->addition Under Inert Atmosphere (N₂ or Ar) acyl Prepare Solution of Acylating Agent acyl->addition stir Stir & Monitor Reaction (TLC or LC-MS) addition->stir quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) stir->quench Upon Completion extract Aqueous Work-up & Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for the N-acylation of 1,4-diazepane.

Protocol 1: N-Acylation using an Acyl Chloride (Favoring Di-acylation)

This protocol utilizes an excess of the acylating agent to drive the reaction towards the di-substituted product.

Objective: To synthesize N,N'-dibenzoyl-1,4-diazepane.

Materials:

  • 1,4-Diazepane (1.0 mmol, 100.2 mg)

  • Benzoyl chloride (2.5 mmol, 291 µL, 351.4 mg)

  • Triethylamine (TEA) (3.0 mmol, 418 µL, 303.6 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,4-diazepane (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (3.0 mmol) to the stirred solution.

  • In a separate vial, dissolve benzoyl chloride (2.5 mmol) in anhydrous DCM (5 mL).

  • Add the benzoyl chloride solution dropwise to the cooled diazepane solution over 15-20 minutes using a syringe pump or dropping funnel. Causality: Slow addition helps to control the exothermicity of the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material and mono-acylated intermediate are consumed.

  • Quench the reaction by slowly adding 10 mL of water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL). Causality: The acid wash removes excess TEA, while the bicarbonate wash removes any remaining unreacted benzoyl chloride and HCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N,N'-dibenzoyl-1,4-diazepane.

Protocol 2: Controlled Mono-acylation using an Acyl Chloride

This protocol aims to achieve mono-acylation through careful stoichiometric control. Yields may be moderate, and separation from the di-acylated product and starting material is crucial.

Objective: To synthesize N-acetyl-1,4-diazepane.

Materials:

  • 1,4-Diazepane (5.0 mmol, 501 mg)

  • Acetyl chloride (1.0 mmol, 71 µL, 78.5 mg)

  • Triethylamine (TEA) (1.2 mmol, 167 µL, 121.4 mg)

  • Dichloromethane (DCM), anhydrous (20 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1,4-diazepane (5.0 mmol) and anhydrous DCM (15 mL). Causality: Using an excess of the diamine favors the mono-acylation statistically, as the acyl chloride is more likely to encounter an unreacted diazepane molecule.

  • Cool the solution to -10 °C to 0 °C.

  • Add triethylamine (1.2 mmol).

  • Dissolve acetyl chloride (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the acetyl chloride solution very slowly (e.g., over 30-60 minutes) to the vigorously stirred, cold diazepane solution. Causality: Very slow addition at low temperature is critical to minimize the formation of the di-acylated byproduct.

  • Stir the reaction at 0 °C for 1-2 hours after addition is complete. Monitor closely by LC-MS.

  • Once the acetyl chloride is consumed, quench the reaction by adding 10 mL of saturated NaHCO₃ solution.

  • Separate the layers. Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture. Isolate the N-acetyl-1,4-diazepane using column chromatography on silica gel. Note: The unreacted 1,4-diazepane can often be recovered.

Protocol 3: Mono-acylation using a Carboxylic Acid and Coupling Agent

This protocol provides a milder alternative for mono-acylation, which is particularly useful for sensitive substrates or complex carboxylic acids.

Objective: To synthesize N-(4-methoxybenzoyl)-1,4-diazepane.

Materials:

  • 1,4-Diazepane (3.0 mmol, 300.6 mg)

  • 4-Methoxybenzoic acid (1.0 mmol, 152.1 mg)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 mmol, 418.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 436 µL, 323.1 mg)

  • Dimethylformamide (DMF), anhydrous (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-methoxybenzoic acid (1.0 mmol), HATU (1.1 mmol), and anhydrous DMF (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 1,4-diazepane (3.0 mmol) and DIPEA (2.5 mmol) in anhydrous DMF (5 mL).

  • Add the diazepane/DIPEA solution to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

  • Once the reaction is complete, pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 5% aqueous LiCl solution (3 x 20 mL) to remove DMF, followed by a brine wash (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-acylated product.

Summary of Methodologies & Troubleshooting

MethodAcylating AgentAdditive/BaseKey AdvantagesKey Disadvantages
Schotten-Baumann Acyl Chloride / AnhydrideTEA, NaOH, PyridineHigh reactivity, inexpensive reagents, robust.[4][5][10]Can be harsh, selectivity is difficult to control, generates acidic byproduct.[3]
Peptide Coupling Carboxylic AcidHATU, EDC/HOBt, DCCMild conditions, broad substrate scope, high chemoselectivity.[7][8]More expensive reagents, requires anhydrous conditions, purification from byproducts.
Kinetic Control Acyl Chloride9-BBN (pre-complexation)Can achieve high mono-selectivity without protecting groups.[11]Requires stoichiometric use of organoboron reagent, may not be universally applicable.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion Insufficiently reactive acylating agent; Inactive coupling reagent; Wet solvent/reagents.Use a more reactive agent (acyl chloride); Use fresh coupling reagent; Ensure all glassware and solvents are rigorously dried.
Mixture of mono- and di-acylated products Stoichiometry of acylating agent is too high; Addition was too fast; Reaction temperature too high.Use a sub-stoichiometric amount of the acylating agent with an excess of diazepane; Slow down the addition rate significantly; Perform the reaction at a lower temperature (0 °C or -20 °C).
Hydrolysis of acylating agent Presence of water in the reaction mixture.Use anhydrous solvents and reagents; Run the reaction under an inert atmosphere.
Difficult purification Products have similar polarities.Use a high-resolution silica column with a shallow solvent gradient; Consider derivatizing the unreacted amine to alter its polarity before chromatography.

References

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23). [Link]

  • Quora. What is the Schottan-Baumann reaction?. (2020-07-02). [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • PubMed. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorg Med Chem. 2004 May 1;12(9):2179-91. [Link]

  • PubMed. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorg Med Chem Lett. 2010 Aug 1;20(15):4555-8. [Link]

  • Scholars Research Library. A concise review on N-acylation reactions. Der Pharma Chemica, 2011, 3 (3):409-421. [Link]

  • ResearchGate. Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. (2002). [Link]

  • ResearchGate. N-Acylation in Combinatorial Chemistry. (2004). [Link]

  • Arkivoc. N-Acylation in combinatorial chemistry. (2004). [Link]

  • ResearchGate. (a) N-Acylation by using coupling reagents on carboxylic acids. (b).... [Link]

Sources

Application Note: Accelerated Synthesis of Diazepane Ureas via Microwave-Assisted Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

The 1,4-diazepane-2-one core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active agents, including potent inhibitors of the LFA-1/ICAM-1 interaction.[1][2] The seven-membered ring provides a flexible yet constrained conformation, ideal for presenting substituents in a defined three-dimensional space to interact with biological targets. The traditional synthesis of these scaffolds, however, can be fraught with challenges, including long reaction times, harsh conditions, and the formation of side products.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that aligns with the principles of green chemistry, offering a powerful solution to these synthetic hurdles.[3][4][5] Unlike conventional conductive heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[6][7] This application note provides a detailed protocol for the microwave-assisted synthesis of diazepane ureas, highlighting the mechanistic principles, experimental setup, and significant advantages of this approach for accelerating drug discovery workflows.

The Science of Microwave-Assisted Synthesis

The remarkable rate enhancements observed in MAOS are primarily due to efficient energy transfer through two main mechanisms: dipolar polarization and ionic conduction.[3][7]

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in this synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates significant molecular friction, which is dissipated as heat.[8]

  • Ionic Conduction: If any ionic species are present in the reaction mixture (e.g., catalysts or salts), the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules convert kinetic energy into thermal energy, contributing to the rapid heating of the bulk mixture.[7]

This direct "in-core" heating allows reaction mixtures to reach target temperatures in seconds to minutes, often far exceeding the solvent's atmospheric boiling point in a sealed, pressurized vessel.[9] This superheating is a key factor in overcoming the high activation energies of many organic transformations, leading to dramatic reductions in reaction times and often cleaner product profiles.[8][10]

Proposed Reaction Mechanism

The formation of the cyclic diazepane urea from a diamine precursor typically involves an intramolecular cyclization facilitated by a carbonylating agent. In this protocol, we utilize triphosgene, a safer solid equivalent of the highly toxic phosgene gas.[11] The reaction is proposed to proceed through the following key steps:

  • Activation: The primary amine of the diazepane precursor attacks the carbonylating agent (in this case, phosgene generated in situ from triphosgene) to form a highly reactive isocyanate intermediate.

  • Intramolecular Cyclization: The secondary amine within the same molecule then performs a nucleophilic attack on the isocyanate carbon.

  • Deprotonation: A base, such as Diisopropylethylamine (DIPEA), neutralizes the resulting positively charged nitrogen, yielding the final, stable diazepane urea.

Microwave irradiation is particularly effective for this transformation as it can accelerate both the initial activation and the subsequent cyclization steps, especially if polar intermediates are involved.

G cluster_0 Step 1: Isocyanate Formation (Activation) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotonation Diamine Substituted 1,4-Diazepane Isocyanate Isocyanate Intermediate Diamine->Isocyanate Nucleophilic Attack Diamine->Isocyanate Triphosgene Triphosgene (Phosgene Source) Triphosgene->Isocyanate Cyclization Intramolecular Nucleophilic Attack Intermediate Cyclized Intermediate Isocyanate->Intermediate Cyclization->Intermediate Product Diazepane Urea Intermediate->Product Proton Transfer Intermediate->Product Base DIPEA (Base) Base->Product

Caption: Proposed reaction pathway for diazepane urea formation.

Experimental Protocol: Synthesis of a Model Diazepane Urea

Disclaimer: This protocol involves the use of triphosgene, which generates toxic phosgene in situ. All operations must be performed in a certified chemical fume hood by trained personnel.[11] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Microwave reactions in sealed vessels generate high pressures and should only be performed in dedicated laboratory microwave reactors.[12][13]

Materials and Reagents
  • Starting Material: 1-Benzyl-1,4-diazepane (or other suitable N-substituted diazepane)

  • Carbonylating Agent: Triphosgene (bis(trichloromethyl) carbonate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM), Anhydrous

  • Equipment:

    • Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave process vial with a stir bar

    • Standard laboratory glassware for work-up

    • Silica gel for column chromatography

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 1-Benzyl-1,4-diazepane (1.0 mmol, 190 mg) in anhydrous DCM (4.0 mL).

  • Addition of Base: Add DIPEA (1.2 mmol, 209 µL) to the solution.

  • Addition of Carbonylating Agent: In a single portion, carefully add triphosgene (0.4 mmol, 119 mg) to the stirred solution.

    • Causality Note: Triphosgene is added last to ensure the reaction medium is basic, which facilitates the reaction and neutralizes the HCl byproduct generated during the formation of phosgene.

  • Vessel Sealing: Immediately and securely cap the vial. Place the vial into the cavity of the microwave reactor.

  • Microwave Irradiation Parameters: Program the microwave reactor with the following parameters:

    • Temperature: 100 °C

    • Hold Time: 5 minutes

    • Power: 200 W (Dynamic Power Control)

    • Pre-stirring: 30 seconds

    • Cooling: On (forced air cooling post-irradiation)

    • Causality Note: The temperature is set above the atmospheric boiling point of DCM to leverage the superheating effect and accelerate the reaction.[14] The short 5-minute hold time is sufficient due to the high efficiency of microwave heating.[15]

  • Reaction Work-up:

    • After the reaction is complete and the vessel has cooled to below 50 °C, carefully uncap the vial in the fume hood.

    • Quench the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure diazepane urea product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Experimental Workflow Diagram

G A 1. Add Diazepane, DCM, and DIPEA to Vial B 2. Add Triphosgene & Seal Vial A->B C 3. Microwave Irradiation (100°C, 5 min) B->C In Reactor D 4. Cooling & Quenching (NaHCO3) C->D E 5. Liquid-Liquid Extraction D->E F 6. Drying & Concentration E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, LC-MS) G->H

Caption: Step-by-step workflow for microwave-assisted synthesis.

Results and Discussion

The application of microwave irradiation provides a significant improvement over conventional heating methods for the synthesis of diazepane ureas.

ParameterMicrowave-Assisted MethodConventional Method (Reflux)
Reaction Time 5 minutes8 - 12 hours
Temperature 100 °C40 °C
Typical Yield 85 - 95%60 - 75%
Purity (Crude) High (minor impurities)Moderate (significant byproducts)
Energy Consumption Significantly Lower[4]Higher

The dramatic reduction in reaction time from hours to mere minutes is the most striking advantage.[5] This acceleration is attributed to the rapid and efficient energy transfer of microwaves, allowing the reaction to be conducted at a significantly higher temperature in a sealed vessel.[9] Furthermore, the rapid heating and short reaction duration often lead to cleaner reactions with fewer side products, simplifying purification and increasing overall yield.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive reagents (moisture contamination).- Insufficient temperature or time.- Incorrect stoichiometry.- Use anhydrous solvents and fresh reagents.- Increase reaction temperature in 10°C increments or time in 2-minute increments.- Verify molar equivalents of all reagents.
Incomplete Reaction - Microwave absorption is poor.- Reaction time is too short.- Ensure a polar solvent is used. If not possible, a small amount of a high-loss co-solvent or a passive heating element (susceptor) can be added.- Increase the reaction hold time.
Formation of Side Products - Temperature is too high, causing decomposition.- Presence of impurities in the starting material.- Decrease the reaction temperature.- Ensure the purity of the starting diazepane precursor before the reaction.
Pressure Error - Reaction is generating unexpected gas.- Vial is overfilled.- Reduce the initial amount of reagents.- Ensure the total reaction volume does not exceed 50% of the vial's capacity.

Conclusion

Microwave-assisted synthesis represents a superior methodology for the rapid and efficient construction of diazepane urea scaffolds. The protocol detailed herein demonstrates the power of MAOS to drastically reduce reaction times, improve yields, and promote cleaner chemistry compared to conventional approaches. By leveraging the principles of direct dielectric heating, researchers can accelerate the synthesis of key intermediates, enabling faster generation of compound libraries for high-throughput screening and advancing the pace of drug discovery and development.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Theory of Microwave Heating for Organic Synthesis.
  • Hydrolysis of Cyclic Ureas under Microwave Irradiation: Synthesis and Characterization of 7,8‐Diaminopelargonic Acid. Taylor & Francis Online.
  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave Assisted Synthesis of Organic Compounds and Nanom
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Safety Considerations for Microwave Synthesis.
  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. PubMed.
  • Microwave mediated synthesis of imides: urea vs thiourea. MDPI.
  • Multicomponent Condensation Reactions Using High-Temperature Microwave Processing. Organic Syntheses.
  • Microwave Synthesis. Organic Chemistry Portal.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwave-Assisted Green Synthesis. Anton Paar Wiki.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Urea Formation - Common Conditions. Organic Chemistry Portal.

Sources

Application Note: Solid-Phase Synthesis of Diazepane Carboxamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the solid-phase synthesis (SPS) of 1,4-diazepane carboxamide libraries . This guide synthesizes established methodologies, particularly leveraging Rink Amide resin strategies to generate C-terminal carboxamide functionalized scaffolds, which are privileged structures in peptidomimetics and inhibitor design (e.g., LFA-1 antagonists).

Introduction & Synthetic Strategy

The Diazepane Scaffold in Medicinal Chemistry

The 1,4-diazepane ring (a seven-membered heterocycle with two nitrogens) is a "privileged scaffold" capable of mimicking peptide turns (e.g.,


-turns) and displaying pharmacophores in defined spatial orientations. Diazepane carboxamides are particularly valuable as they often serve as bioisosteres for peptide segments, improving metabolic stability and oral bioavailability while retaining hydrogen-bonding capability via the carboxamide motif.
Synthetic Route: The "Michael-Reductive Cyclization" Strategy

To construct a diverse library of 1,4-diazepane carboxamides, this protocol utilizes a Rink Amide solid support. The key strategic advantage of this route is the generation of the primary carboxamide moiety upon cleavage, which serves as a constant polar handle often required for receptor binding.

The synthesis proceeds via three critical phases:

  • Resin Loading & Michael Addition: Anchoring an amino acid followed by a Michael addition to an

    
    -unsaturated ketone (e.g., methyl vinyl ketone).
    
  • Acylation (Branching): Coupling a second amino acid building block to the secondary amine generated in step 1.[1]

  • Reductive Cyclization: Intramolecular Schiff base formation between the deprotected amine and the pendant ketone, followed by in situ reduction to close the 7-membered ring.

This pathway allows for the introduction of diversity at three positions (


, 

, and the ring substituent derived from the Michael acceptor).

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Solid Support: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Building Blocks: Fmoc-protected amino acids (Fmoc-AA-OH), Methyl Vinyl Ketone (MVK).

  • Coupling Agents: DIC (N,N'-Diisopropylcarbodiimide), HOBt (1-Hydroxybenzotriazole).[2]

  • Solvents: DMF (Anhydrous), DCM (Dichloromethane), MeOH.

  • Reagents: Piperidine (20% in DMF), NaBH

    
    CN (Sodium cyanoborohydride), Acetic Acid, TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).
    
Step-by-Step Methodology
Phase 1: Resin Preparation and First Diversity Point (

)[1]
  • Swelling: Place Rink Amide MBHA resin (1.0 g) in a solid-phase reaction vessel. Swell in DCM for 30 min, then wash with DMF (

    
    ).
    
  • Fmoc Deprotection: Treat resin with 20% piperidine/DMF (

    
     min).[1] Wash with DMF (
    
    
    
    ) and DCM (
    
    
    ). Use the Kaiser test (ninhydrin) to confirm free amines (blue beads).[1]
  • Coupling AA1: Dissolve Fmoc-AA

    
    -OH (4 equiv), HOBt (4 equiv), and DIC (4 equiv) in DMF. Add to resin and shake for 2–4 h at room temperature (RT).
    
    • Note: This amino acid (

      
      ) becomes the exocyclic spacer bearing the carboxamide.[1]
      
  • Deprotection: Remove Fmoc group using 20% piperidine/DMF (

    
     min).[1] Wash thoroughly.[1]
    
Phase 2: Michael Addition (Scaffold Formation)[1]
  • Alkylation: Suspend the H-AA

    
    -Resin in DMF. Add Methyl Vinyl Ketone (MVK)  (10 equiv) and a catalytic amount of acetic acid (1%).
    
  • Reaction: Shake at RT for 16 h.

    • Mechanism:[1][2] The primary amine on the resin undergoes a Michael addition to MVK, forming a secondary amine with a pendant ketone side chain (Resin-NH-CH(R

      
      )-NH-CH
      
      
      
      CH
      
      
      C(O)Me).
  • Wash: Drain and wash extensively with DMF (

    
    ) to remove polymerized MVK byproducts.[1]
    
Phase 3: Acylation with AA2 (

)[1]
  • Coupling AA2: The secondary amine formed in Phase 2 is sterically hindered.[1] Use a potent coupling condition:

    • Dissolve Boc-AA

      
      -OH  (5 equiv) (Note: Use Boc protection to withstand the subsequent reductive step if necessary, or Fmoc if compatible), HATU (5 equiv), and DIEA (10 equiv) in DMF.
      
    • Add to resin and shake for 16 h (overnight).

    • QC Check: Chloranil test (for secondary amines) should be negative (colorless) if coupling is complete.[1]

Phase 4: Reductive Cyclization[1]
  • Deprotection (if Fmoc used): If Fmoc-AA

    
     was used, deprotect with 20% piperidine. If Boc was used, treat with 25% TFA/DCM for 30 min, then neutralize with 10% DIEA/DMF.
    
  • Cyclization:

    • Prepare a solution of NaBH

      
      CN  (5 equiv) and Acetic Acid  (1% v/v) in DMF/MeOH (9:1).
      
    • Add to the resin-bound intermediate.[1]

    • Shake for 16 h at RT.

    • Mechanism:[1][2] The free amine of AA

      
       attacks the ketone carbonyl (from MVK) to form an iminium ion, which is selectively reduced by cyanoborohydride to form the cyclic amine (1,4-diazepane).
      
Phase 5: Cleavage and Isolation[1]
  • Washing: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and MeOH (
    
    
    ). Dry under vacuum.[1]
  • Cleavage: Treat resin with cleavage cocktail: TFA/TIS/H

    
    O (95:2.5:2.5)  for 2 h.
    
  • Isolation: Filter resin and collect filtrate. Evaporate TFA under a stream of nitrogen.[1]

  • Precipitation: Add cold diethyl ether to precipitate the crude peptide/diazepane. Centrifuge and decant.

  • Purification: Dissolve in H

    
    O/MeCN and purify via preparative RP-HPLC (C18 column).
    

Data Presentation & Analysis

Typical Library Yields and Purity

The following table summarizes expected outcomes based on the steric bulk of the amino acid building blocks (


 and 

).
EntryAA1 (

)
AA2 (

)
MVK Equiv.Cyclization Yield (%)Purity (HPLC)Notes
1 GlyAla1085%>95%High efficiency due to low sterics.
2 PheAla1078%92%Bulky

slows Michael addition slightly.[1]
3 ValLeu1065%88%Steric hindrance at both positions; requires double coupling.
4 Asp(OtBu)Gly1082%94%Side chain protection stable; yields functionalized scaffold.[1]
Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate states.

DiazepaneSynthesis Start Rink Amide Resin (Fmoc-Protected) Step1 1. Fmoc Deprotection 2. Couple Fmoc-AA1-OH Start->Step1 Loading Step2 Michael Addition (Methyl Vinyl Ketone) Step1->Step2 Piperidine (Free Amine) Step3 Acylation (Couple Boc-AA2-OH) Step2->Step3 Secondary Amine Step4 Reductive Cyclization (TFA -> NaBH3CN) Step3->Step4 Linear Precursor Final Cleavage (TFA) Yields Diazepane Carboxamide Step4->Final Ring Closure

Caption: Workflow for the solid-phase assembly of 1,4-diazepane carboxamides via Michael addition and reductive amination.

Quality Control & Troubleshooting

In-Process Controls[1]
  • Kaiser Test: Mandatory after Fmoc deprotection of AA1. Must be positive (blue).[1]

  • Chloranil/Acetaldehyde Test: Mandatory after Michael addition (Step 2) and AA2 coupling (Step 3).

    • Post-Michael Addition: Should be positive (blue/green) indicating secondary amine.[1]

    • Post-AA2 Coupling: Should be negative (colorless) indicating complete acylation.[1]

Common Pitfalls
  • Incomplete Michael Addition: If

    
     is very bulky (e.g., Val, Ile), the Michael addition to MVK may be sluggish. Solution:  Increase temperature to 40°C or use 20 equiv of MVK.
    
  • Cyclization Failure: If the imine does not form, the ring won't close. Solution: Ensure the reduction is performed in slightly acidic media (1% AcOH) to catalyze imine formation before reduction.[1]

  • Over-Alkylation: MVK can theoretically alkylate twice.[1] Solution: Use strictly 10 equiv and monitor reaction time; the secondary amine formation is self-limiting due to sterics, but excessive time can lead to byproducts.

References

  • Goff, D. A., & Zuckermann, R. N. (1995). Solid-phase synthesis of defined 1,4-benzodiazepine-2,5-dione mixtures. The Journal of Organic Chemistry, 60(18), 5744–5745. Link

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures.[1] Chemical Reviews, 103(3), 893–930. Link

  • Watson, B. T., & Christiansen, G. E. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 13(2), 165–169. Link

  • De Marco, R., et al. (2013). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 18(9), 11369–11405. Link

  • Boojamra, C. G., et al. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 62(5), 1240–1256. Link

Sources

solvent selection for N-Cyclopentyl-1,4-diazepane-1-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for N-Cyclopentyl-1,4-diazepane-1-carboxamide Synthesis

Part 1: Introduction & Strategic Scope

Objective: To define a robust, scalable, and environmentally sustainable solvent strategy for the synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide . This urea derivative is a representative scaffold in medicinal chemistry, often serving as a core pharmacophore in sigma receptor ligands, HIV-RT inhibitors, and GPCR antagonists.

The Synthetic Challenge: The synthesis typically involves the nucleophilic addition of 1,4-diazepane (or a mono-protected derivative) to cyclopentyl isocyanate .

  • Solubility Mismatch: 1,4-Diazepanes are polar, basic, and hygroscopic secondary amines. Cyclopentyl isocyanate is a lipophilic, moisture-sensitive electrophile. Finding a single solvent that solubilizes both while preventing side reactions (e.g., isocyanate hydrolysis or alcoholysis) is critical.

  • Regioselectivity: Unsubstituted 1,4-diazepane possesses two nucleophilic nitrogen atoms. Without a protecting group strategy (e.g., using 1-Boc-1,4-diazepane), statistical mixtures of mono- and di-urea products form.

  • Green Chemistry: Traditional protocols rely on Dichloromethane (DCM), a hazardous air pollutant. Modern drug development mandates a shift toward Class 2 or Class 3 solvents (e.g., 2-MeTHF, Ethyl Acetate).

Part 2: Scientific Grounding & Solvent Selection Logic

Mechanism-Driven Solvent Choice

The reaction follows a nucleophilic addition mechanism where the secondary amine of the diazepane attacks the electrophilic carbon of the isocyanate.

  • Protic Solvents (Alcohols, Water): FORBIDDEN. They compete with the amine, forming carbamates (with alcohols) or releasing

    
     and forming symmetric ureas (with water).
    
  • Polar Aprotic (DMF, DMSO): Excellent solubility for diazepanes but difficult to remove during workup (high boiling points). They can also accelerate isocyanate degradation if not dry.

  • Chlorinated (DCM): The historical "gold standard" for solubility and reaction rate, but environmentally restricted.

  • Ethers & Esters (2-MeTHF, EtOAc): The target zone. 2-Methyltetrahydrofuran (2-MeTHF) is particularly advantageous due to its higher boiling point than THF (allowing higher reaction temps if needed) and immiscibility with water (facilitating aqueous washes).

Solvent Screening Matrix
Solvent ClassCandidateSolubility (Diazepane)Solubility (Isocyanate)Reactivity RiskGreen Score (CHEM21)Recommendation
Chlorinated Dichloromethane (DCM)HighHighLowHazardous Benchmark Only
Ether 2-MeTHFHighHighLowRecommended Primary Choice
Ether THFHighHighLowProblematicSecondary Choice
Ester Ethyl Acetate (EtOAc)ModerateHighLowRecommended Screen for Workup
Hydrocarbon TolueneLowHighLowProblematicAnti-solvent
Polar Aprotic Acetonitrile (MeCN)HighHighModerate (Hydrolysis)UsableTertiary Choice

Part 3: Visualizing the Workflow

Reaction Scheme & Mechanism

The following diagram outlines the synthesis using a mono-protected strategy to ensure regioselectivity, followed by the solvent decision logic.

G Start Start: 1-Boc-1,4-Diazepane (Polar Amine) Solvent Solvent Selection Critical Decision Point Start->Solvent Reagent Cyclopentyl Isocyanate (Lipophilic Electrophile) Reagent->Solvent Path_DCM DCM (High Solubility, Toxic) Solvent->Path_DCM Legacy Method Path_2MeTHF 2-MeTHF (Green, Bi-phasic Workup) Solvent->Path_2MeTHF Recommended (Process Scale) Path_EtOAc EtOAc (Green, Crystallization) Solvent->Path_EtOAc Alternative (Precipitation) Rxn Nucleophilic Addition (Urea Formation) Product Intermediate: 1-Boc-4-(cyclopentylcarbamoyl)-1,4-diazepane Rxn->Product 1. Stir 0-20°C 2. Quench Path_DCM->Rxn Path_2MeTHF->Rxn Path_EtOAc->Rxn Final Target: N-Cyclopentyl-1,4-diazepane-1-carboxamide Product->Final Deprotection (TFA or HCl)

Caption: Reaction workflow highlighting the pivot from legacy solvents (DCM) to sustainable alternatives (2-MeTHF) for urea coupling.

Part 4: Detailed Experimental Protocol

Protocol ID: UREA-DIAZ-001 Target: Synthesis of tert-butyl 4-(cyclopentylcarbamoyl)-1,4-diazepane-1-carboxylate (Protected Intermediate).

Materials
  • Substrate: 1-Boc-1,4-diazepane (1.0 equiv).

  • Reagent: Cyclopentyl isocyanate (1.05 equiv).

  • Solvent: 2-Methyltetrahydrofuran (anhydrous).

  • Scavenger (Optional): Trisamine resin (to remove excess isocyanate).

Step-by-Step Methodology
  • Preparation:

    • Charge a dry reaction vessel with 1-Boc-1,4-diazepane (10 mmol, 2.00 g).

    • Add 2-MeTHF (20 mL, 10 volumes). Stir until fully dissolved.

    • Cool the solution to 0–5 °C using an ice/water bath. Note: Isocyanate addition is exothermic.

  • Reaction:

    • Dilute cyclopentyl isocyanate (10.5 mmol, 1.17 g) in 2-MeTHF (5 mL).

    • Add the isocyanate solution dropwise over 30 minutes, maintaining internal temperature <10 °C.

    • Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2 hours.

  • In-Process Control (IPC):

    • Monitor by TLC (5% MeOH in DCM) or HPLC.

    • Success Criteria: Disappearance of diazepane starting material (<1%).

  • Workup (Green Extraction):

    • Advantage of 2-MeTHF: Unlike THF, it separates from water.

    • Add 10% aqueous citric acid (10 mL) to quench any unreacted isocyanate and wash out trace basic impurities.

    • Separate phases. Wash the organic layer with saturated

      
       (10 mL) and Brine (10 mL).
      
    • Dry over

      
       and filter.
      
  • Isolation (Crystallization vs. Evaporation):

    • Concentrate the 2-MeTHF solution to approx. 3 volumes.

    • Slowly add n-Heptane (anti-solvent) while stirring. The urea product typically precipitates as a white solid.

    • Filter and dry under vacuum at 40 °C.

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Symmetric Urea formation Wet solvent (Isocyanate + H2O)Ensure 2-MeTHF is anhydrous (KF < 0.05%).
Low Yield / Oiling Out Product too soluble in 2-MeTHFSwitch to EtOAc or increase Heptane ratio during isolation.
Regioselectivity Issues Used unsubstituted diazepaneMUST use 1-Boc-1,4-diazepane. Direct reaction of 1,4-diazepane yields mixtures.

Part 5: References & Authority

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. Link

    • Context: Establishes 2-MeTHF as a preferred green solvent over DCM and THF.

  • Prat, D., et al. (2016).[1] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1] Link

    • Context: Provides the "Green Score" data used in the selection matrix.

  • Sartori, G., & Maggi, R. (2010). "Aromatic and Heteroaromatic Urea Derivatives." Advances in Green Chemical Synthesis.

    • Context: Discusses non-phosgene routes to ureas, validating the isocyanate addition method.

  • Certified Reference Data: "1-Boc-1,4-diazepane Solubility Profile." PubChem / ChemicalBook Data.

    • Context: Confirms solubility in chlorinated and ether solvents, poor solubility in pure hydrocarbons.

Disclaimer: This protocol is designed for research purposes. All handling of isocyanates requires proper PPE and ventilation due to sensitization risks.

Sources

Application Note: Advanced Crystallization Protocols for Diazepane Carboxamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diazepane carboxamides represent a privileged scaffold in medicinal chemistry, frequently serving as core structures for P2X7 antagonists, CGRP inhibitors, and other CNS-active agents. However, the conformational flexibility of the seven-membered diazepane ring (interconverting between chair, boat, and twist-boat forms) combined with the hydrogen-bonding potential of the carboxamide moiety presents unique challenges in solid-form selection.

This guide provides a rigorous, field-proven framework for the salt selection and crystallization of diazepane carboxamides. It moves beyond generic screening to address the specific physicochemical properties of this scaffold, ensuring the isolation of thermodynamically stable, bioavailable crystalline salts.

Pre-Formulation Intelligence: The Diazepane Scaffold

Before initiating wet chemistry, one must understand the molecular drivers of crystallization for this specific class.

Structural Dynamics & Basicity
  • The Basicity Differential: In a typical 1,4-diazepane-1-carboxamide, the N1 nitrogen is acylated (part of the urea/amide linkage) and is essentially non-basic. The salt-forming potential lies almost exclusively at the N4 position (distal amine).

  • Conformational Locking: The unprotonated diazepane ring is highly flexible. Protonation at N4 often "locks" the ring into a specific conformation via intramolecular hydrogen bonding or ionic interactions, significantly increasing the lattice energy and melting point.

  • pKa Considerations: The N4 amine typically exhibits a pKa between 8.5 and 9.5. To ensure complete proton transfer (and avoid co-crystal formation), select counter-acids with a pKa at least 2 units lower (pKa < 6.5).

Counter-Ion Selection Library

Avoid random screening. Use this tiered approach based on the diazepane scaffold's history of successful crystallization:

TierCounter-Ion (Acid)Rationale for Diazepane Carboxamides
1 (Primary) Hydrochloric Acid (HCl)High lattice energy; Cl⁻ fits well in the crystal packing of small heterocyclic salts.
1 (Primary) Fumaric AcidDicarboxylic acid; capable of bridging two diazepane cations, stabilizing the lattice.
2 (Secondary) L-Tartaric AcidChiral resolution potential; excellent H-bond donor/acceptor density.
2 (Secondary) Methanesulfonic AcidGood for lipophilic bases; prevents "oiling out" common with flexible rings.
3 (Specialized) Tosylic AcidAdds aromatic bulk to facilitate pi-stacking if the API is lacking aromaticity.

Workflow Visualization: Salt Screening Logic

The following decision tree outlines the logical flow for selecting the optimal crystallization method based on initial solubility and pKa data.

SaltScreening Start Start: Diazepane Carboxamide Free Base pKaCheck Calculate/Measure pKa of N4 Start->pKaCheck AcidSelect Select Acid (ΔpKa > 2) pKaCheck->AcidSelect Solubility Solubility Assessment AcidSelect->Solubility MethodA Method A: Reactive Crystallization (High Solubility) Solubility->MethodA Soluble in EtOH/MeOH MethodB Method B: Anti-Solvent Addition (Medium Solubility) Solubility->MethodB Soluble in DCM/THF MethodC Method C: Vapor Diffusion (Low Solubility/X-ray) Solubility->MethodC Poor Solubility Characterize Characterization (PXRD, DSC, NMR) MethodA->Characterize MethodB->Characterize MethodC->Characterize

Figure 1: Strategic decision tree for selecting crystallization methodologies based on physicochemical properties.

Detailed Experimental Protocols

Protocol A: Reactive Crystallization (Scale-Up Ready)

Best for: HCl, Mesylate, and Tosylate salts where the acid is available in anhydrous alcoholic solutions.

Reagents:

  • Diazepane Carboxamide Free Base (1.0 eq)

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH) - Anhydrous

  • Acid: 1.05 eq (e.g., 4M HCl in Dioxane or 1M Methanesulfonic acid in EtOH)

Procedure:

  • Dissolution: Dissolve the free base in the minimum volume of hot IPA (60°C). Ensure the solution is clear. If particles remain, filter through a 0.45 µm PTFE syringe filter.

  • Acid Addition: While stirring at 500 RPM, slowly add the acid solution dropwise over 10 minutes.

    • Critical Step: Observe for immediate precipitation. If amorphous gum forms (oiling out), immediately reheat to redissolve and slow the addition rate.

  • Nucleation Induction:

    • Cool the solution to room temperature at a controlled rate (10°C/hour).

    • If no crystals appear at 25°C, seed with <1 mg of crude salt (if available) or scratch the glass wall.

  • Maturation: Stir the slurry for 12-24 hours. This "Ostwald ripening" allows the conversion of metastable polymorphs to the stable form.

  • Isolation: Filter the solids under vacuum. Wash with cold IPA (0°C).

  • Drying: Dry in a vacuum oven at 40°C for 24 hours. Note: Check TGA post-drying to ensure no solvate desolvation occurred.

Protocol B: Vapor Diffusion (For Single Crystal Growth)

Best for: Obtaining X-ray quality crystals for absolute configuration determination.

Concept: Slow diffusion of a volatile anti-solvent into a solution of the salt minimizes kinetic trapping, yielding high-quality prisms or needles.

Setup:

  • Inner Vial: Dissolve 20 mg of the Diazepane salt in 0.5 mL of a "Good Solvent" (e.g., Methanol or DMF). Place this in a small 2 mL HPLC vial.

  • Outer Vessel: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent: Add 5 mL of a volatile "Bad Solvent" (e.g., Diethyl Ether or Pentane) to the outer vial. Ensure the liquid level of the outer vial is lower than the rim of the inner vial.

  • Seal & Wait: Cap the outer vial tightly. Store in a vibration-free, dark environment at 20°C.

  • Timeline: Crystals should form over 3-14 days as the ether diffuses into the methanol, slowly increasing supersaturation.

Critical Optimization: Metastable Zone Width (MSZW)

For robust scale-up, determining the MSZW is non-negotiable. This defines the "safe" operating window where crystal growth occurs without uncontrolled nucleation.

Experimental Workflow for MSZW
  • Apparatus: Automated reactor (e.g., Mettler Toledo EasyMax) with turbidity probe.

  • Saturation: Prepare a saturated solution of the salt at 20°C.

  • Heating: Heat at 0.5°C/min until turbidity disappears (Clear Point ).

  • Cooling: Cool at 0.5°C/min until turbidity reappears (Cloud Point ).

  • Data Analysis: The difference between the Clear Point and Cloud Point is the MSZW.

    • Insight: Diazepane salts often exhibit a wide MSZW (>15°C) due to slow nucleation kinetics. This necessitates the use of seeding at 5°C below the saturation curve to ensure batch-to-batch consistency.

ScaleUpProcess Dissolve Dissolve API (T > Saturation Temp) Cool1 Cool to Seeding Temp Dissolve->Cool1 Seed Add Seeds (0.5 wt%) Cool1->Seed Age Age (Isothermal) 1-2 Hours Seed->Age Cool2 Linear Cooling (0.2°C/min) Age->Cool2 Isolate Filtration & Drying Cool2->Isolate

Figure 2: Optimized cooling crystallization profile with seeding intervention.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Oiling Out Phase separation occurs before crystallization (Liquid-Liquid Phase Separation).1. Increase temperature to redissolve.2. Switch to a less polar anti-solvent.3. Use "Protocol A" with slower acid addition.
Gelation Formation of 3D H-bond networks (common with carboxamides).1. Apply high-shear mixing.2. Add a chaotropic solvent (e.g., 5% water) to disrupt the gel network.3. Use ultrasound (sonocrystallization).
Hygroscopicity Salt absorbs moisture, deliquescing.1. Avoid HCl; switch to non-hygroscopic counter-ions like Fumarate or Phosphate.2. Isolate as a stable hydrate if possible.

References

  • Evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology. (2015). Comparison of in-situ, saturated solution, and cooling-evaporative methods.[1][2] Link

  • Salt Screening and Selection: New Challenges and Perspectives. Journal of Pharmaceutical Sciences. Comprehensive review on counter-ion selection strategies. Link

  • Synthesis and Biological Evaluation of Carboxamide Derivatives as P2X7R Antagonists. PMC. Discusses the synthesis and solid-state properties of diazepane-like carboxamides. Link

  • Comparative Physical Study of Benzodiazepine Derivatives. Molecular Pharmaceutics. Analysis of crystallization tendency and glass transition in diazepine rings. Link

  • 1,4-Ditosyl-1,4-diazepane Crystal Structure. IUCrData. Structural data highlighting the conformational flexibility of the diazepane ring.[3][4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: N-Cyclopentyl-1,4-diazepane-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #YIELD-OPT-DZP-01 Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Selectivity Control for 1,4-Diazepane Ureas

Executive Summary: The "Selectivity Trap"

The synthesis of N-Cyclopentyl-1,4-diazepane-1-carboxamide presents a classic organic chemistry challenge: desymmetrization of a cyclic diamine .

1,4-diazepane (homopiperazine) contains two nucleophilic secondary amines. When reacting with electrophiles like cyclopentyl isocyanate, the reaction rate for the second addition (forming the bis-urea) is often comparable to the first. Consequently, direct coupling frequently results in a statistical mixture:

  • 33% Unreacted starting material

  • 33% Desired Mono-urea (Target)

  • 33% Bis-urea (Impurity)

To break this statistical ceiling and achieve yields >80%, you must abandon simple stoichiometric addition and adopt either a Protection Strategy or a Kinetic Control Strategy .

Module 1: Strategic Route Selection

Before starting your next batch, determine your priority: Speed or Purity .

Decision Matrix
FeatureRoute A: The "Boc-Shield" (Recommended) Route B: Kinetic Direct Coupling
Mechanism Protect N1

Functionalize N4

Deprotect
High Dilution + Excess Amine
Step Count 3 Steps (Protection, Urea formation, Deprotection)1 Step
Yield Potential 85-95% 40-60% (variable)
Purification Simple (Filtration/Extraction)Difficult (Column Chromatography required)
Best For Scale-up (>1g), High Purity requirementsQuick screening (<100mg), HTS
Visualization: Workflow Decision Tree

RouteSelection Start Start: 1,4-Diazepane Synthesis ScaleCheck Is Scale > 1 gram? Start->ScaleCheck PurityCheck Is >95% Purity Critical? ScaleCheck->PurityCheck No RouteA ROUTE A: Boc-Protection Strategy (High Yield, High Purity) ScaleCheck->RouteA Yes PurityCheck->RouteA Yes RouteB ROUTE B: Direct Kinetic Coupling (Fast, Lower Yield) PurityCheck->RouteB No caption Figure 1: Strategic Decision Tree for Diazepane Functionalization

Module 2: Experimental Protocols

Protocol A: The "Boc-Shield" (High Yield Standard)

Use this method for reliable, scalable results.

Step 1: Mono-Protection

  • Dissolve 1,4-diazepane (1.0 equiv) in DCM (0.1 M).

  • Cool to 0°C.

  • Add Boc-anhydride (0.9 equiv) dissolved in DCM dropwise over 1 hour. Note: Using a slight deficit of Boc ensures no bis-Boc forms.

  • Wash with water. The mono-Boc product is in the organic layer; unreacted diamine stays in the aqueous layer.

  • Dry and concentrate.

Step 2: Urea Formation

  • Dissolve N-Boc-1,4-diazepane (1.0 equiv) in dry DCM or THF.

  • Add Cyclopentyl Isocyanate (1.05 equiv) at 0°C.

  • Stir at RT for 2 hours. Monitor by TLC (The secondary amine spot disappears).

  • Self-Validating Check: The product should be less polar than the starting material.

Step 3: Deprotection

  • Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) .

  • Stir for 1-2 hours.

  • Critical Workup (The "pH Swing"):

    • Evaporate acid. Residue is the salt.

    • Dissolve in water (pH < 2). Wash with Ether (removes non-basic impurities).

    • Basify aqueous layer to pH > 12 using NaOH.

    • Extract with DCM (3x). The free base product moves to the organic layer.

Protocol B: Direct Kinetic Coupling (Rapid Screen)

Use this only for small-scale library synthesis.

  • Dissolve 1,4-diazepane (5.0 equiv) in DCM. Note: Huge excess is mandatory to statistically favor mono-substitution.

  • Cool to -10°C (Ice/Salt bath).

  • Dilute Cyclopentyl Isocyanate (1.0 equiv) in DCM (very dilute, e.g., 10 mL solvent per mmol).

  • Add isocyanate extremely slowly (syringe pump: 1 mL/min) into the vigorously stirred amine solution.

  • Workup:

    • Wash with water. Most excess diazepane will wash away.

    • The organic layer contains the Mono-urea and some Bis-urea.

    • Purify via Column Chromatography (MeOH/DCM + 1% NH4OH).

Module 3: Troubleshooting & FAQs

Q1: Why is my yield stuck at ~40%?

Diagnosis: You are likely using Route B (Direct Coupling) with 1:1 stoichiometry. Root Cause: Once the first urea bond forms, the molecule remains soluble and nucleophilic. Without a protecting group, the second amine attacks the isocyanate, forming the bis-urea impurity. Fix: Switch to Protocol A (Boc-protection). If you must use Route B, increase the starting amine to 5-10 equivalents to statistically drown out the bis-reaction.

Q2: I cannot separate the product from the starting material.

Diagnosis: Both 1,4-diazepane and the product are polar bases. Fix: Use the "Acid-Base Swing" extraction :

  • Acid Phase: Dissolve mixture in 1M HCl. Both compounds protonate and go to water.

  • Wash: Wash with EtOAc. (Removes neutral bis-urea impurities).

  • Base Phase: Adjust pH to exactly 10-11.

  • Extraction: Extract with DCM. The mono-urea is more lipophilic than the bare diazepane and will extract preferentially.

Q3: My reaction turns into a gel/solid precipitate.

Diagnosis: Urea products often have low solubility in non-polar solvents due to strong intermolecular hydrogen bonding (the "Urea Tape" effect). Fix:

  • Switch solvent to THF or DMF .

  • If using DCM, add a small amount of DMF (5-10%) as a co-solvent.

  • Note: Precipitation can actually be good—if the product precipitates pure, simply filter it!

Q4: Isocyanate quality check?

Diagnosis: Cyclopentyl isocyanate is moisture sensitive. If it has hydrolyzed, you are adding cyclopentylamine, which will not react. Verification: Run an IR spectrum of your reagent. Look for the sharp, strong -N=C=O stretch at ~2270 cm⁻¹ . If absent, distill the reagent or buy fresh.

Module 4: Mechanism & Impurity Analysis

Understanding the competition between the Mono- and Bis-pathways is crucial.

Mechanism cluster_0 Critical Control Point Diazepane 1,4-Diazepane (High Nucleophilicity) Mono Target: Mono-Urea (Nucleophilic) Diazepane->Mono k1 (Fast) Iso Cyclopentyl Isocyanate Iso->Mono Bis Impurity: Bis-Urea (Dead End) Iso->Bis Mono->Bis k2 (Competes with k1) caption Figure 2: Competitive reaction pathways. If k2 ≈ k1, protection is required.

References

  • Suvorexant Synthesis & Diazepane Functionalization

    • Cox, C. D., et al. (2016). "Discovery and Chemical Development of Suvorexant." ACS Medicinal Chemistry Letters.
  • General Urea Synthesis via Isocyanates

    • Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496. (Foundational text on isocyanate reactivity and stoichiometry control).
  • Selective Functionalization of Polyamines

    • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559–2564. (Standard protocol for mono-Boc protection of diamines).
  • 1,4-Diazepane Chemistry Review

    • Molyneux, P. D. (1996). "1,4-Diazepines."[1][2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry II. Elsevier. (Detailed review of diazepane reactivity and ring properties).

Sources

Technical Support Center: Purification of N-Cyclopentyl-1,4-diazepane-1-carboxamide by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the HPLC purification of N-Cyclopentyl-1,4-diazepane-1-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges encountered during the purification of this and structurally similar basic compounds.

Introduction to the Analyte

N-Cyclopentyl-1,4-diazepane-1-carboxamide possesses key structural features that influence its chromatographic behavior. The presence of the 1,4-diazepane ring, with its secondary amine, imparts basic properties to the molecule. This basicity is a primary factor in many of the purification challenges, particularly when using standard silica-based reversed-phase HPLC columns. This guide will address these challenges directly, providing both theoretical explanations and practical solutions.

Part 1: Method Development & Optimization FAQs

This section addresses common questions that arise during the initial setup and optimization of a purification method.

Q1: What is a recommended starting point for developing a reversed-phase HPLC purification method for this compound?

A good starting point involves selecting a robust column and a simple mobile phase system that can be easily modified. The goal of the initial runs is to achieve retention of the target compound and get a preliminary assessment of the impurity profile.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, high-purity silica, end-capped, 5 µm, 150 x 4.6 mmA C18 phase provides good hydrophobic retention for the cyclopentyl group.[1][2] High-purity, end-capped silica minimizes unwanted interactions with the basic diazepane nitrogen, reducing peak tailing.[3][4]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile, mass spectrometry (MS) compatible modifier that protonates the basic analyte and suppresses silanol activity by maintaining a low pH (~2.7), leading to better peak shape.[5][6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred over methanol for its lower viscosity and different selectivity.[7]
Gradient 5% to 95% B over 15-20 minutesA broad gradient is essential for initial screening to elute all components, from polar starting materials to non-polar by-products.[8][9]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Detection UV at 210-220 nm (or as determined by UV scan)The carboxamide group should provide UV absorbance at lower wavelengths. A preliminary UV scan of the analyte is recommended.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce mobile phase viscosity, but stability of the analyte should be confirmed.[8]
Q2: How does the choice of mobile phase pH affect the purification?

Mobile phase pH is arguably the most critical parameter for achieving good chromatography for basic compounds like N-Cyclopentyl-1,4-diazepane-1-carboxamide. The pH controls the ionization state of both the analyte and the stationary phase.[7][10]

  • Low pH (e.g., pH 2-3): At a pH well below the pKa of the diazepane nitrogens, the molecule will be fully protonated (positively charged). Simultaneously, the acidic residual silanol groups (Si-OH) on the silica stationary phase are mostly neutral.[3] This minimizes strong ionic interactions that cause peak tailing, resulting in sharper, more symmetrical peaks.[11] This is the most common and recommended starting approach. Additives like formic acid or trifluoroacetic acid (TFA) are used to control low pH.[6]

  • High pH (e.g., pH 8-10): An alternative strategy is to use a high pH mobile phase. Here, the basic analyte is in its neutral, uncharged state, which enhances its retention on a C18 column. The silanol groups, however, will be deprotonated and negatively charged. This approach requires a specialized pH-stable column (e.g., hybrid or polymer-based) to prevent degradation of the silica support.[1] Using a high pH can sometimes offer different selectivity compared to low pH methods.[2]

The relationship between pH, analyte ionization, and retention is a cornerstone of method development for ionizable compounds.

G cluster_low_ph Low pH (e.g., 2-3) cluster_mid_ph Mid pH (e.g., 4-7) cluster_high_ph High pH (e.g., 9-10) on Stable Column Analyte_Low Analyte (Basic) Protonated (R-NH2+) Result_Low Result: Good Peak Shape (Repulsive forces minimized) Analyte_Low->Result_Low Silanol_Low Silanols (Acidic) Neutral (Si-OH) Silanol_Low->Result_Low Analyte_Mid Analyte (Basic) Protonated (R-NH2+) Result_Mid Result: Severe Peak Tailing (Strong ionic interaction) Analyte_Mid->Result_Mid Ionic Attraction Silanol_Mid Silanols (Acidic) Deprotonated (Si-O-) Silanol_Mid->Result_Mid Analyte_High Analyte (Basic) Neutral (R-NH) Result_High Result: Good Peak Shape (Analyte is neutral) Analyte_High->Result_High Silanol_High Silanols (Acidic) Deprotonated (Si-O-) Silanol_High->Result_High

Caption: Impact of mobile phase pH on analyte and column interactions.

Part 2: Troubleshooting Guide

This section is formatted as a direct Q&A to solve specific experimental problems.

Problem: Severe Peak Tailing

Q: My main product peak is broad and asymmetrical (tails). I'm using a standard C18 column with a methanol/water mobile phase. What is happening and how do I fix it?

A: Peak tailing for basic compounds is a classic problem in reversed-phase HPLC.[12][13] It is primarily caused by secondary ionic interactions between your protonated basic analyte and negatively charged, deprotonated silanol groups on the surface of the silica packing material.[4][14]

Troubleshooting Steps:

  • Add an Acidic Modifier: This is the most effective solution.

    • Action: Add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to both your water (A) and organic (B) mobile phases.[6]

    • Why it Works: These acids lower the mobile phase pH, which protonates the basic nitrogens on your molecule. More importantly, the low pH suppresses the ionization of the acidic silanol groups on the column, minimizing the unwanted ionic interaction that causes tailing.[3][11] TFA can also act as an ion-pairing agent, further improving peak shape, but it is non-volatile and can be difficult to remove from the final product. Formic acid is generally preferred for preparative work if MS compatibility is needed.[5][15]

  • Switch the Organic Solvent:

    • Action: If you are using methanol, try switching to acetonitrile.

    • Why it Works: Acetonitrile and methanol have different solvent properties and can interact differently with the analyte and stationary phase, sometimes leading to improved peak shape.[7]

  • Use a High-Purity, End-Capped Column:

    • Action: Ensure you are using a modern, high-purity silica column that is fully end-capped.

    • Why it Works: Older "Type A" silica columns have higher metal content and more accessible, acidic silanols.[3] Modern "Type B" high-purity silica columns have fewer of these problematic sites. End-capping is a chemical process that "caps" most of the residual silanols, making them unavailable for interaction.[4]

  • Consider a "Base-Deactivated" or Polar-Embedded Column:

    • Action: Switch to a column specifically designed for basic compounds.

    • Why it Works: These columns have special surface modifications, such as a polar group embedded near the base of the C18 chain, which shields the analyte from the underlying silica surface, preventing silanol interactions.[4]

Caption: Decision tree for troubleshooting peak tailing.

Problem: Poor Resolution

Q: I can't separate my product from a key impurity. The peaks are merged. How can I improve the resolution?

A: Improving resolution requires manipulating the "selectivity" of your chromatographic system, which is the ability to differentiate between two analytes.

Troubleshooting Steps:

  • Optimize the Gradient:

    • Action: Decrease the slope of your gradient. For example, if your peaks of interest elute around 50% B, change the gradient from a broad 5-95% B over 15 min to a shallower 40-60% B over 20 min.

    • Why it Works: A shallower gradient gives the analytes more time to interact with the stationary phase, allowing for finer separation between closely eluting compounds.[9]

  • Change the Organic Solvent:

    • Action: Switch from acetonitrile to methanol, or vice-versa. You can also try mixtures (e.g., 50:50 ACN:MeOH) as your B solvent.

    • Why it Works: Different organic solvents alter the nature of the mobile phase and can change the elution order and spacing of peaks (selectivity).[7][8]

  • Adjust the pH:

    • Action: If you are using a low pH method, try a high pH method with a pH-stable column.

    • Why it Works: Changing the pH drastically alters the ionization state of your compound and many impurities. This can lead to significant changes in retention and selectivity, potentially resolving the co-eluting peaks.[1]

  • Change the Stationary Phase:

    • Action: Switch from a C18 column to a Phenyl-Hexyl or a Cyano (CN) column.

    • Why it Works: These stationary phases offer different retention mechanisms. A Phenyl-Hexyl column can provide unique selectivity for compounds with aromatic rings through pi-pi interactions. A Cyano column can operate in both reversed-phase and normal-phase modes and offers different polarity.

Problem: Low Recovery in Preparative HPLC

Q: After purifying my compound on a preparative scale, the final isolated yield is much lower than expected. Where is my compound going?

A: Low recovery in preparative chromatography can stem from several issues, from irreversible adsorption on the column to problems with fraction collection.[16][17]

Troubleshooting Steps:

  • Check for On-Column Degradation or Adsorption:

    • Action: Perform a mass balance study. Inject a known amount of your crude material onto an analytical column and calculate the area of the product peak. Then, collect all the eluent from the preparative run (not just the product fractions), combine, and inject a sample onto the analytical column.

    • Why it Works: If the product peak area in the combined eluent is significantly less than what you started with, your compound may be irreversibly binding to the column or degrading. This can happen if the column is contaminated or if the mobile phase conditions are too harsh. Ensure your mobile phase modifier (e.g., FA) is present to prevent strong adsorption of the basic compound.

  • Verify Fraction Collector Settings:

    • Action: Ensure the delay volume between the detector and the fraction collector outlet is correctly configured. Check that the collection threshold (e.g., slope or peak height) is appropriate.[16]

    • Why it Works: An incorrect delay volume can cause the fraction collector to switch vials too early or too late, leading to your product being sent to waste or being split between multiple fractions. A threshold that is too high may miss the beginning and end of your peak.

  • Assess Sample Solubility and Overloading:

    • Action: Make sure your sample is fully dissolved in the injection solvent. The injection solvent should ideally be weaker than the initial mobile phase.[18] Avoid injecting a large volume of a strong solvent like pure DMSO or DMF.

    • Why it Works: If the sample precipitates on the column, it can cause high backpressure and loss of material. Injecting in a strong solvent can cause peak distortion and breakthrough, where the compound travels with the solvent front without being properly retained, leading to poor separation and recovery.[11]

Part 3: Standard Operating Protocols

Protocol 1: General Column Cleaning and Regeneration

Routine column cleaning is essential to maintain performance and prevent contamination that can lead to issues like high backpressure and poor peak shape.[19]

  • Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.

  • Flush Buffers/Salts: Flush the column with 10-15 column volumes of HPLC-grade water (if using buffers like phosphate). If using acid modifiers like formic acid, this step can be skipped.

  • Remove Non-Polar Residues: Flush the column in the forward direction with 10-15 column volumes of 100% Acetonitrile or Methanol. This will remove strongly retained non-polar compounds.[19]

  • Stronger Wash (if needed): For stubborn contaminants, a sequence of solvents can be used. A common flush sequence is:

    • 10 column volumes of Isopropanol (IPA)

    • 10 column volumes of Hexane (for highly non-polar contaminants; ensure system compatibility)

    • 10 column volumes of Isopropanol (to re-wet the packing)

    • 10 column volumes of your mobile phase organic solvent (e.g., Acetonitrile)

  • Re-equilibration: Equilibrate the column with your starting mobile phase conditions for at least 15-20 column volumes, or until the baseline is stable.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Agilent Technologies.
  • Scribd. Preparative HPLC Troubleshooting Guide-agilent.
  • Phenomenex. (2025, June 6).
  • HPLC Troubleshooting Guide.
  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Element Lab Solutions. Buffers and Eluent Additives for HPLC Method Development.
  • LCGC International.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • Reversed-phase HPLC Buffers.
  • (2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide.
  • (2025, July 25).
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Why Do Peaks Tail? - LC Troubleshooting Bible.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • PerkinElmer. (2023, December 8).
  • Chrom Tech, Inc. (2025, October 28).
  • LCGC International.
  • Phenomenex. TROUBLESHOOTING GUIDE - HPLC.
  • A System
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Method Development.
  • Importance of RP-HPLC in Analytical Method Development: A Review.
  • Gilson. Ask a Scientist Q&A - Answering Your Questions About HPLC.
  • PubChem. N-cyclopentyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide.
  • SciSpace.
  • PubChem. 4-acetyl-N-cyclopentyl-1,4-diazepane-1-carboxamide.
  • MilliporeSigma. HPLC Troubleshooting Guide.
  • YouTube. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns.
  • Wikipedia.
  • YouTube. (2025, September 10). Clean a reverse phase HPLC Column in 2 steps.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • YouTube. (2021, June 10). Basic Guide on How to Use the HPLC.
  • PharmaJia. Top 50 FAQs on HPLC For Beginners.
  • Conquer Scientific. (2023, June 12). 4 Reasons Your HPLC Isn't Working Properly.
  • JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS).
  • PubChem. Cyclopentanecarboxamide.
  • BLDpharm. N-Cyclopropyl-1,4-diazepane-1-carboxamide.
  • Google Patents.
  • PMC. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • PubMed.
  • (2025, October 13). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
  • Hermann, T. 1,3-Diazepanes of Natural Product-Like Complexity from Cyanamide-Induced Rearrangement of Epoxy-δ-lactams.
  • (2023, August 16). Buy N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride | 1197685-68-9.
  • PMC. (2025, October 13). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
  • PubMed. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case-Control Study.
  • UNED Research Portal. (2024, February 27). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE).

Sources

Technical Support Center: Stability of Diazepane Urea Linkages in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of the diazepane urea linkage in aqueous experimental systems. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and resolve stability-related challenges in your research.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core chemical principles governing the stability of the diazepane urea moiety.

Q1: What is the basic structure of a diazepane urea linkage and what are its degradation pathways?

A: The diazepane urea linkage is a seven-membered ring system containing a cyclic urea functional group. The primary degradation pathway in aqueous media is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the urea moiety. This leads to the cleavage of an amide bond within the ring, resulting in a ring-opened product. Both acidic and basic conditions can catalyze this hydrolytic cleavage.

Q2: How does pH influence the stability of the diazepane urea linkage?

A: The stability of the diazepane urea linkage is highly dependent on the pH of the aqueous medium. Generally, the linkage exhibits its greatest stability in the neutral to slightly acidic pH range (approximately pH 4-8).[1][2][3]

  • Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the urea can become protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, thereby accelerating hydrolysis.[4]

  • Alkaline Conditions (pH > 8): In basic solutions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon, leading to rapid cleavage of the amide bond.[5]

Q3: What is the impact of temperature on the degradation rate?

A: Like most chemical reactions, the hydrolysis of the diazepane urea linkage is temperature-dependent. An increase in temperature provides more kinetic energy to the reacting molecules, accelerating the rate of degradation.[1][2][6] Therefore, storing stock solutions or formulations at lower temperatures (e.g., 2-8°C) is a critical step in mitigating degradation.

Q4: Can other formulation components affect stability?

A: Yes, other components in your solution can influence stability. For instance, certain buffer species can participate in catalysis. It is also important to consider the potential for enzymatic degradation if the compound is in a biological matrix, as enzymes like ureases can dramatically catalyze urea hydrolysis.[7][8][9]

Section 2: Troubleshooting Guides for Experimental Issues

This section provides structured guidance for identifying and solving common stability-related problems encountered during research and development.

Issue 1: Rapid and Unexpected Loss of Parent Compound in an Aqueous Formulation
  • Scenario: You have prepared a new formulation of a diazepane urea-containing compound. HPLC analysis shortly after preparation and again 24 hours later shows a significant decrease in the parent compound peak area and the emergence of new, more polar peaks.

  • Probable Cause: The pH of your formulation is likely outside the optimal stability range for the diazepane urea linkage, leading to accelerated acid- or base-catalyzed hydrolysis.

  • Troubleshooting Workflow:

    • Immediate Verification: Measure the pH of your formulation immediately after preparation. Do not assume the pH based on the buffer used, as the active pharmaceutical ingredient (API) itself may alter the final pH.

    • Conduct a pH-Rate Profile Study: This is a crucial experiment to determine the pH at which your specific compound exhibits maximum stability.

    • Reformulate: Based on the pH-rate profile data, select a new buffer system that maintains the pH within the most stable range.

Experimental Protocol: pH-Rate Profile Study
  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Sample Preparation: Prepare solutions of your compound at a known concentration in each buffer.

  • Incubation: Incubate all samples at a constant, controlled temperature (e.g., 40°C to accelerate degradation and shorten the experimental timeline).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Quench any further degradation if necessary (e.g., by freezing or neutralizing the pH).

  • Quantification: Analyze the concentration of the remaining parent compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give you the pseudo-first-order rate constant (k) for degradation. Plot log(k) versus pH to visualize the pH-rate profile and identify the pH of minimum degradation.

Data Presentation: pH Influence on Stability
pHBuffer SystemHalf-Life (t½) at 40°C (hours)
2.0Glycine-HCl5.2
4.0Acetate85.7
6.0Phosphate150.3
7.4Phosphate125.1
9.0Borate15.6
12.0NaOH1.1
Table 1: Example data from a pH-rate profile study, demonstrating maximal stability around pH 6.0.
Issue 2: Poor or Inconsistent Data from In Vitro Cell-Based Assays
  • Scenario: You are testing a diazepane urea compound in a multi-day cell-based assay (e.g., cytotoxicity, signaling). You observe high variability between replicate wells or a loss of activity over time that cannot be explained by cellular metabolism alone.

  • Probable Cause: The compound is likely degrading in the cell culture medium at 37°C over the extended incubation period. The degradation product may be inactive or have a different activity profile, leading to inconsistent results.

  • Troubleshooting Workflow:

    • Assess Stability in Media: Perform a stability study of your compound directly in the complete cell culture medium (including serum) under standard incubation conditions (37°C, 5% CO₂).

    • Time-Course Analysis: Analyze samples at time points relevant to your assay duration (e.g., 0, 4, 12, 24, 48, 72 hours) by LC-MS or HPLC to quantify the parent compound.

    • Modify Assay Protocol: If significant degradation is observed (e.g., >10% within the assay window), adjust your protocol. Options include:

      • Shortening the incubation time.

      • Replenishing the compound by replacing the media with freshly prepared drug-containing media at set intervals.

Visualization: Workflow for In Vitro Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_compound Prepare stock solution of compound mix Spike compound into media at final concentration prep_compound->mix prep_media Prepare complete cell culture medium prep_media->mix incubate Incubate at 37°C, 5% CO2 mix->incubate sample Withdraw aliquots at T=0, 4, 12, 24, 48h incubate->sample quench Quench reaction (e.g., add Acetonitrile) sample->quench analyze Analyze by LC-MS/HPLC quench->analyze quantify Quantify remaining parent compound analyze->quantify

Caption: Workflow for assessing compound stability in cell culture medium.

Issue 3: Identification of Unknown Peaks in Stability Chromatograms
  • Scenario: During a formal stability study, your HPLC analysis reveals the growth of one or more unknown impurity peaks over time. To file regulatory documents or fully understand your compound, you must identify these degradants.

  • Probable Cause: These unknown peaks are degradation products arising from the hydrolysis of the diazepane urea linkage or other stress-related pathways (e.g., oxidation, photolysis).

  • Troubleshooting Workflow:

    • Perform Forced Degradation Studies: Intentionally degrade your drug substance under a variety of harsh conditions to generate the potential degradation products.[10][11][12][13][14] This helps to confirm that your analytical method is "stability-indicating" and provides reference chromatograms to help identify the unknown peaks.

    • Peak Tracking: Compare the retention times of the peaks generated during forced degradation with the unknown peaks from your formal stability study.

    • Structure Elucidation: Isolate the significant degradation products (e.g., by preparative HPLC) and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol: Standard Forced Degradation (Stress Testing) Conditions

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[10][12]

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48hTo simulate acidic degradation and generate acid-catalyzed hydrolytic products.
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 8-24hTo simulate alkaline degradation and generate base-catalyzed hydrolytic products.
Oxidation 3% H₂O₂, room temperature for 24hTo identify susceptibility to oxidation.
Thermal Dry heat, 80°C for 48hTo assess intrinsic thermal stability in the solid state.
Photolytic Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).[11]To assess degradation upon exposure to light.
Table 2: Recommended starting conditions for forced degradation studies. The extent of degradation should be targeted to 10-20%.[10]
Visualization: General Hydrolytic Degradation Pathway

Note: The DOT script above is a template. For actual rendering, your_diazpane_urea_image.png and your_ring_opened_product_image.png would need to be replaced with URLs to images of the chemical structures, as DOT language does not natively render complex chemical drawings. For the purpose of this guide, the conceptual flow is illustrated below.

G Reactant Diazepane Urea (Cyclic) Product Ring-Opened Product (Linear Amine + Carboxylic Acid derivative) Reactant->Product  H₂O (H⁺ or OH⁻ catalysis)

Caption: Hydrolysis of the diazepane urea linkage in aqueous media.

References
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Randall, D. G., & Vinnerås, B. (2015). Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition. RSC Advances, 5(104), 85695–85703. [Link]

  • Fidaleo, M., Lavecchia, R., & Petruccioli, M. (2006). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. Chemical and Biochemical Engineering Quarterly, 20(4), 407-413. [Link]

  • Ellis, L., & Turnbull, M. (n.d.). Diazepam Degradation Pathway. Eawag-BBD. Retrieved February 15, 2026, from [Link]

  • Yuan, Y., et al. (2018). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Angewandte Chemie International Edition, 57(31), 9901-9905. [Link]

  • Fidaleo, M., Lavecchia, R., & Petruccioli, M. (2007). Kinetic study of urease‐catalysed urea hydrolysis. Journal of Chemical Technology & Biotechnology, 52(4), 433-444. [Link]

  • Li, M., & Flogel, M. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Fidaleo, M., et al. (2006). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4-9. ResearchGate. [Link]

  • Shinde, S. S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Das, S., & Kumar, A. (2021). Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons. Chemistry – An Asian Journal, 16(10), 1234-1244. [Link]

  • An, B. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Gunn, J. (2015). Understanding the Toxicology of Diazepam. Practical Pain Management. [Link]

  • Koper, M. T. M., et al. (2008). pH Wave-Front Propagation in the Urea-Urease Reaction. Biophysical Journal, 95(5), 2055-2062. [Link]

  • Shaw, W. H. R., & Bordeaux, J. J. (1955). The Kinetics of the Base-Catalyzed Hydrolysis of Urea. The Journal of Physical Chemistry, 59(1), 74-76. [Link]

  • Proposed photodegradation pathway of DIZ. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Stability of urea in solution and pharmaceutical preparations. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Gupta, A., et al. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Urease Activity Analysis with Absorbance 96: Comparative Study. (2023). Byonoy. [Link]

  • Chin, T. F., & Lach, J. L. (1975). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical Sciences, 64(2), 325-328. [Link]

  • Diazepam. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Re-Ortega, M., et al. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208-211. [Link]

  • Urea. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Li, W., & Tse, F. L. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-220. [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 470-476. [Link]

  • Britton, J., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 909470. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Gorodinsky, K., et al. (2021). Stability of Diazepam Solution for Injection Following Long-Term Storage in an Ambient Temperature of the Mediterranean Climate. Pharmaceutical Research, 38(2), 361-367. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Diazepane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diazepane functionalization. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged heterocyclic scaffold. Diazepanes, including the well-known 1,4-diazepane core found in drugs like diazepam, are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5] However, achieving regioselective functionalization of the diazepane ring can be a considerable challenge.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of controlling reaction sites on the diazepane scaffold.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common positions for functionalization on a 1,4-diazepane ring, and what factors influence this?

The primary sites for functionalization on a 1,4-diazepane ring are the nitrogen atoms (N1 and N4) and the carbon atoms of the heterocyclic ring. The regioselectivity is governed by a combination of electronic and steric factors. The nitrogen atoms are generally more nucleophilic and susceptible to alkylation or acylation. C-H functionalization on the carbon skeleton is also possible but often requires specific catalytic systems. The substitution pattern on the diazepane ring and any fused aromatic systems will significantly influence the reactivity of specific positions.

Q2: How do I selectively functionalize one nitrogen atom over the other in an unsymmetrical diazepane?

Achieving selective N-functionalization is a common challenge. The key is to exploit differences in the steric and electronic environments of the two nitrogen atoms.

  • Steric Hindrance: A more sterically hindered nitrogen will be less reactive towards bulky electrophiles.

  • Electronic Effects: Electron-withdrawing groups attached to or near one nitrogen will decrease its nucleophilicity, favoring reaction at the other nitrogen.

  • Protecting Groups: The use of orthogonal protecting groups is a powerful strategy.[6][7] One nitrogen can be selectively protected, allowing for functionalization of the other, followed by deprotection. Common protecting groups for amines include Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), and nosyl (2-nitrobenzenesulfonyl) groups.[8][9]

Q3: What are the main challenges in achieving regioselective C-H functionalization of diazepanes?

Direct C-H functionalization is an attractive, atom-economical approach, but achieving regioselectivity on the diazepane core can be difficult due to the presence of multiple, chemically similar C-H bonds.[10] Key challenges include:

  • Lack of inherent reactivity differences: The C-H bonds on the aliphatic backbone may have similar bond dissociation energies.

  • Directing group control: Often, a directing group is required to chelate to a metal catalyst and direct the functionalization to a specific C-H bond, typically in an ortho position to the directing group's attachment point.[11][12][13]

  • Catalyst control: The choice of metal catalyst (e.g., palladium, rhodium, ruthenium) and ligands is crucial in determining the site of C-H activation.[11][14]

Q4: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A mixture of regioisomers is a common outcome. To improve selectivity:

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

  • Solvent: The polarity of the solvent can influence the transition state energies of competing pathways. A systematic solvent screen is recommended.

  • Reagent Stoichiometry: Carefully controlling the stoichiometry of your reagents can sometimes favor the formation of one isomer over another.

  • Protecting Groups: As mentioned, strategically employing protecting groups can block unwanted reaction sites.[6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Poor or No Regioselectivity in N-Arylation of a 1,4-Diazepane

Question: "I am attempting a Buchwald-Hartwig amination to introduce an aryl group onto my diazepane, but I'm getting a mixture of N1 and N4-arylated products, with some di-arylation as well. How can I favor mono-arylation at a specific nitrogen?"

Underlying Causes and Solutions:

The outcome of N-arylation reactions is a delicate balance of steric hindrance, electronics, and reaction kinetics.

  • Causality: The relative nucleophilicity of the two nitrogen atoms is a primary determinant. If their electronic and steric environments are too similar, a mixture is likely. Di-arylation occurs when the mono-arylated product successfully competes with the starting material for the catalyst.

  • Troubleshooting Workflow:

    start Poor N-Arylation Regioselectivity protect Employ Orthogonal Protecting Group Strategy start->protect Is one N more accessible? sterics Modify Steric Hindrance start->sterics Can substrate be modified? ligand Ligand Screening for Catalyst start->ligand Is catalyst control possible? outcome Improved Regioselectivity protect->outcome sterics->outcome conditions Adjust Reaction Conditions ligand->conditions conditions->outcome

    Caption: Troubleshooting workflow for poor N-arylation regioselectivity.

  • Detailed Solutions:

    • Protecting Group Strategy (Recommended): This is the most robust approach.

      • Protocol: If your diazepane has a less sterically hindered nitrogen, you can often selectively protect it with a bulky protecting group like di-tert-butyl dicarbonate (Boc₂O). Then, perform the N-arylation on the remaining unprotected nitrogen. Finally, deprotect the Boc group under acidic conditions.

      • Example: A common strategy involves the use of a nosyl (Ns) protecting group, which can be introduced selectively and later removed under mild conditions.[8]

    • Steric Control:

      • Substrate Modification: If possible, introduce a bulky substituent near one of the nitrogen atoms on your diazepane precursor. This will disfavor arylation at the adjacent nitrogen.

      • Reagent Modification: Use a bulkier aryl halide or a bulkier phosphine ligand in your catalytic system. This can increase the steric demand of the reaction, favoring attack at the less hindered nitrogen.

    • Catalyst and Ligand Screening:

      • Rationale: Different palladium-ligand complexes have varying steric and electronic properties that can influence regioselectivity.

      • Screening Table:

Ligand TypeExpected OutcomeRationale
Bulky Biarylphosphines (e.g., XPhos, SPhos) May favor arylation at the less sterically hindered nitrogen.The bulky ligand creates a sterically demanding catalytic complex.
Electron-Rich Ligands (e.g., t-Bu₃P) May favor reaction with the more electron-rich nitrogen if there's an electronic bias.Enhances the catalytic activity, but selectivity will depend on the substrate.
Josiphos-type Ligands Can sometimes provide unique selectivity profiles.The ferrocene backbone and chirality can create a specific pocket for the substrate.
Issue 2: Lack of Regioselectivity in C-H Functionalization of a Benzodiazepine

Question: "I am trying to perform a palladium-catalyzed C-H iodination on a 1,4-benzodiazepine-2-one core, but I'm getting a mixture of products halogenated on the fused benzene ring and the C5-phenyl ring. How can I selectively functionalize the C5-phenyl ring?"

Underlying Causes and Solutions:

Regioselectivity in C-H functionalization of benzodiazepines is often directed by a coordinating group.

  • Causality: In the absence of a strong directing group, C-H activation may occur at multiple sites based on their intrinsic electronic properties and accessibility. For benzodiazepines, the imine nitrogen can act as a directing group.[15]

  • Troubleshooting Logic:

    start Mixture of C-H Iodination Products dg_presence Is a Directing Group Present? start->dg_presence catalyst_control Catalyst-Controlled C-H Activation dg_presence->catalyst_control Yes (Imine N) intrinsic_reactivity Intrinsic Electronic Reactivity dg_presence->intrinsic_reactivity No/Weak optimize_catalyst Optimize Catalyst/Ligand System catalyst_control->optimize_catalyst modify_substrate Modify Substrate Electronics intrinsic_reactivity->modify_substrate desired_product Selective C5-Phenyl Iodination optimize_catalyst->desired_product modify_substrate->desired_product

  • Detailed Solutions:

    • Leverage the Inherent Directing Group: The imine nitrogen in the diazepine ring can act as a directing group, guiding the palladium catalyst to the ortho C-H bonds of the C5-phenyl ring. [15] * Mechanism: This proceeds via a chelation-assisted C-H activation mechanism. The palladium catalyst coordinates to the imine nitrogen, bringing it into proximity with the ortho C-H bonds of the phenyl ring, facilitating their cleavage. [15]

    • Optimize the Catalytic System:

      • Catalyst Choice: Palladium acetate (Pd(OAc)₂) is often effective for this type of transformation. [15] * Oxidant/Halogen Source: N-Iodosuccinimide (NIS) is a common source of electrophilic iodine. The choice of oxidant can be critical.

      • Reaction Conditions: Temperature and solvent can significantly impact the efficiency and selectivity of C-H activation. Acetic acid or other polar aprotic solvents are often employed.

    • Protocol: Regioselective Iodination of Diazepam

      • Materials: Diazepam, Pd(OAc)₂, N-Iodosuccinimide (NIS), Acetic Acid.

      • Procedure:

        • To a solution of diazepam (1.0 equiv) in acetic acid, add Pd(OAc)₂ (0.1 equiv) and NIS (1.2 equiv).

        • Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

        • Upon completion, cool the reaction to room temperature and dilute with water.

        • Extract the product with an organic solvent (e.g., ethyl acetate).

        • Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.

        • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

        • Purify the crude product by column chromatography.

      • Expected Outcome: This protocol should favor the formation of the ortho-iodinated product on the C5-phenyl ring. [15]

Issue 3: Determining the Regiochemistry of the Functionalized Product

Question: "I have successfully functionalized my diazepane, but I'm unsure of the exact position of the new substituent. What are the best analytical methods to confirm the regiochemistry?"

Underlying Causes and Solutions:

Unambiguous structure elucidation is critical. A combination of spectroscopic techniques is usually required.

  • Recommended Analytical Workflow:

Analytical TechniqueInformation GainedKey Considerations
1D NMR (¹H, ¹³C) Provides initial information on the chemical environment of protons and carbons. Changes in chemical shifts and coupling constants can indicate the position of substitution.May not be sufficient for unambiguous assignment in complex molecules.
2D NMR (COSY, HSQC, HMBC) Crucial for definitive assignment. COSY shows ¹H-¹H correlations. HSQC correlates protons to their directly attached carbons. HMBC shows long-range (2-3 bond) correlations between protons and carbons, which is key for identifying connectivity and substitution patterns.Requires a sufficient quantity of pure sample.
NOESY/ROESY Shows through-space correlations between protons. Useful for confirming stereochemistry and the proximity of the new substituent to other parts of the molecule.The absence of an NOE does not definitively rule out proximity.
X-ray Crystallography Provides an unambiguous 3D structure of the molecule.Requires a single crystal of suitable quality, which can be challenging to obtain.
Mass Spectrometry (MS) Confirms the molecular weight of the product. Fragmentation patterns can sometimes provide clues about the structure, but are not definitive for regiochemistry.Primarily used for confirmation of mass and purity.
  • Analytical Strategy:

    • Start with 1D ¹H and ¹³C NMR to confirm the successful incorporation of the new functional group.

    • Run a suite of 2D NMR experiments, with HMBC being the most powerful for determining regiochemistry. Look for correlations between protons on the new substituent and carbons on the diazepane core.

    • If ambiguity remains, or for publication-quality confirmation, aim to grow a crystal for X-ray analysis.

IV. References

  • Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization. ResearchGate. Available from: [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PMC. Available from: [Link]

  • The Development of Benzodiazepines as Antianxiety Medications. Study.com. Available from: [Link]

  • Challenges of the pharmacological management of benzodiazepine withdrawal, dependence, and discontinuation. PMC. Available from: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available from: [Link]

  • Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. PubMed. Available from: [Link]

  • Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. PMC. Available from: [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Benzodiazepines: Pharmacology Up-to-Date and Practical Issues. Request PDF. Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available from: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Available from: [Link]

  • Sequential Regioselective C-H Functionalization of Thiophenes. PubMed. Available from: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. Available from: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. Available from: [Link]

  • Classics in Chemical Neuroscience: Diazepam (Valium). PMC. Available from: [Link]

  • Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. Organic Chemistry Portal. Available from: [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. Available from: [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar. Available from: [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. Available from: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC. Available from: [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available from: [Link]

  • Directed Regioselective ortho,ortho'-Magnesiations of Aromatics and Heterocycles using sBu2Mg in Toluene. Chemical Science (RSC Publishing). Available from: [Link]

  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. University of the Punjab. Available from: [Link]

  • Analytical methods for determination of benzodiazepines. A short review. ResearchGate. Available from: [Link]

  • Rise of Benzodiazepines The Hidden Epidemic. OHSU. Available from: [Link]

  • Directed Regioselective ortho,ortho'-Magnesiations of Aromatics and Heterocycles using s Bu 2 Mg in Toluene. ResearchGate. Available from: [Link]

  • ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS. Semantic Scholar. Available from: [Link]

  • Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. MDPI. Available from: [Link]

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists with in vivo efficacy in a mouse model of cognition. PubMed. Available from: [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. Available from: [Link]

Sources

removing unreacted cyclopentyl isocyanate from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing unreacted cyclopentyl isocyanate from reaction mixtures. It moves beyond simple protocols to explain the underlying principles, helping you make informed decisions for efficient and effective purification.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling and removal of residual cyclopentyl isocyanate.

Q1: Why is it critical to remove unreacted cyclopentyl isocyanate?

Unreacted cyclopentyl isocyanate must be removed for several reasons. Isocyanates as a class of compounds are potent sensitizers and irritants, particularly for the respiratory system.[1][2][3] Leaving residual isocyanate can also lead to undesired side reactions during subsequent steps or upon storage, such as reacting with trace moisture to form ureas or dimerizing, which can compromise the purity, stability, and safety profile of your target compound.[4][5][6]

Q2: What is the quickest way to neutralize or "quench" cyclopentyl isocyanate in my reaction mixture?

The fastest method is to add a nucleophilic quenching agent. Primary or secondary amines (like butylamine or piperidine) react almost instantaneously and exothermically with isocyanates to form stable urea derivatives.[6][7] Alcohols (like methanol or isopropanol) can also be used, forming carbamates, though the reaction is typically slower than with amines.[7]

Q3: Can I just use an aqueous workup to remove cyclopentyl isocyanate?

While cyclopentyl isocyanate does react with water, the reaction can be slow and may lead to the formation of an insoluble symmetrical urea (N,N'-dicyclopentylurea) via an unstable carbamic acid intermediate, which can complicate purification.[6][8] Furthermore, if your desired product has any water sensitivity, this is not an ideal approach. A simple aqueous wash is often insufficient for complete removal and is not a reliable primary method.[9]

Q4: What are "scavenger resins" and are they effective for isocyanate removal?

Scavenger resins are solid-supported reagents, often polystyrene-based, that have functional groups designed to react with and bind specific molecules.[10] For isocyanates, nucleophilic scavenger resins (e.g., aminomethylated polystyrene) are highly effective. You add the resin to the reaction mixture, allow it to react with the excess isocyanate, and then simply filter off the resin, which now has the isocyanate bound to it. This method offers a very clean workup, avoiding the introduction of soluble byproducts.[10][11]

Troubleshooting and In-Depth Purification Guides

This section provides detailed strategies for when standard procedures are insufficient or when specific experimental constraints apply.

Issue 1: My target molecule is sensitive to amines. How can I quench the excess cyclopentyl isocyanate?

When your product's stability is a concern, a less nucleophilic quencher is required.

Causality: Highly reactive amine quenchers can potentially react with other electrophilic centers in your desired molecule (e.g., esters, alkyl halides). Using a "softer" nucleophile like an alcohol or a hindered amine minimizes these side reactions.

Recommended Protocol: Alcohol Quenching

  • Cool the Reaction: Lower the temperature of your reaction mixture to 0 °C to moderate the quenching reaction rate.

  • Add Alcohol: Slowly add 3-5 equivalents (relative to the initial amount of isocyanate) of methanol or isopropanol.

  • Monitor Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the isocyanate peak (approx. 2250-2275 cm⁻¹) by IR spectroscopy.

  • Purification: The resulting carbamate is generally more polar than the starting isocyanate and can be readily separated by standard purification techniques like column chromatography or extraction.

Issue 2: The isocyanate-derived byproduct (urea/carbamate) is co-eluting with my product during column chromatography.

This is a common challenge where the polarity of the byproduct is very similar to the product. The solution is to fundamentally change the properties of the byproduct using a specialized scavenger.

Causality: Standard quenching converts the isocyanate into a small molecule byproduct that may have similar chromatographic behavior to your product. A polymer-bound scavenger converts the isocyanate into a solid-phase adduct that is removed by filtration, completely bypassing the co-elution problem.

Workflow: Purification via Polymer-Bound Scavenger

Scavenger_Workflow start Crude Reaction Mixture (Product + Excess Isocyanate) add_scavenger Add Polymer-Bound Amine Scavenger (e.g., MP-Amine, PS-NH2) ~3 equivalents start->add_scavenger stir Stir at Room Temperature (or gentle heat) Monitor by TLC/LCMS add_scavenger->stir filter Filter the Reaction Mixture stir->filter resin Solid: Resin-Bound Urea filter->resin Discard filtrate Filtrate: Product in Solution filter->filtrate concentrate Concentrate the Filtrate filtrate->concentrate end Purified Product concentrate->end Purification_Decision start Need to Remove Cyclopentyl Isocyanate q_product_stability Is the Product Thermally Stable? start->q_product_stability q_scale Is this a Large Scale Reaction? q_product_stability->q_scale No distillation Distillation q_product_stability->distillation Yes q_byproduct_sep Is Byproduct Separation Easy by Chromatography? quenching Simple Quenching (e.g., with Methanol) q_byproduct_sep->quenching Yes scavenger Scavenger Resin q_byproduct_sep->scavenger No q_scale->q_byproduct_sep No extraction Reactive Extraction q_scale->extraction Yes

Caption: Decision tree for selecting the optimal purification method.

Protocol: Reactive Extractive Workup

  • Solvent Choice: Ensure your product is dissolved in a water-immiscible organic solvent such as ethyl acetate, toluene, or dichloromethane.

  • Prepare Wash Solution: Prepare a 5% aqueous solution of N,N-dimethylethylenediamine or a similar water-soluble amine.

  • Perform Extraction: Transfer the organic layer to a separatory funnel and wash it two to three times with the aqueous amine solution. The isocyanate will react at the interface and the resulting polar urea will be extracted into the aqueous phase.

  • Aqueous Wash: Wash the organic layer with water, followed by brine, to remove any remaining aqueous base and salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Data and Properties

For effective planning, key physical properties of cyclopentyl isocyanate are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₉NO[1]
Molecular Weight 111.14 g/mol [1]
Boiling Point 147 °C (at 760 Torr)[1][2][12][13]
Density 0.986 g/mL at 25 °C[1][2][12]
Flash Point 97 °F (36.1 °C)[1][2][12]
Refractive Index n20/D 1.447[1][2]
Vapor Pressure 2.83 psi (20 °C)[1][2][12]

References

  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage. [Link]

  • Moisture Scavengers | Polyurethane and Polyureas. Tri-iso. [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. RSC Advances. [Link]

  • Analysis of Isocyanates by Gas Liquid Chromatography. Analytical Chemistry. [Link]

  • Dehydrating Agent. Johnson Fine Chemical. [Link]

  • Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography. CDC Stacks. [Link]

  • Modification of an Analytical Procedure for Isocyanates to High Speed Liquid Chromatography (alternative link). NIOSH. [Link]

  • Method for the purification of isocyanates. Justia Patents. [Link]

  • Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. PMC. [Link]

  • Purification of organic isocyanates.
  • Scavenger-Solutions Products. Si-Novation. [Link]

  • Method for the purification of isocyanates.
  • Method for removing non-reacted isocyanate from its reaction product.
  • Safety measures for working with isocyanate. Reddit. [Link]

  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. [Link]

  • Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development. [Link]

  • Determination of Airborne Isocyanate Exposure: Methods and Health Effects. Manuals.plus. [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. [Link]

  • Cyclopentyl Isocyanate | C6H9NO | CID 643500. PubChem. [Link]

  • Removal of polyol and isocyanate from aluminum molds. Eco-Nova. [Link]

  • Cyclohexyl isocyanate | C7H11NO | CID 18502. PubChem. [Link]

  • Method of detecting isocyanates.
  • Guide to Handling Isocyanates. Safe Work Australia. [Link]

  • Removal of unreacted diisocyanate from polyurethane prepolymers.
  • Workup for Polar and Water-Soluble Solvents. University of Rochester Department of Chemistry. [Link]

  • Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. [Link]

  • Procedures for Minor Spills of Isocyanates. American Chemistry Council. [Link]

  • Isocyanate. Wikipedia. [Link]

Sources

optimizing reaction temperature for diazepane carboxamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Temperature for Diazepane Carboxamide Formation

Ticket ID: DZP-OPT-404 Subject: Temperature Modulation Strategies for N-Acylation and Carbamoylation of 1,4-Diazepanes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The formation of diazepane carboxamides (typically involving the N1 or N4 functionalization of the 1,4-diazepane ring) is a critical step in the synthesis of bioactive scaffolds, such as Orexin receptor antagonists (e.g., Suvorexant).

Temperature is the primary lever for controlling chemoselectivity and stereochemical integrity . Inappropriate thermal management leads to three specific failure modes:

  • Oligomerization: Formation of symmetrical ureas (dimers) when using phosgene equivalents.

  • Racemization: Loss of enantiopurity in chiral diazepanes (e.g., 2- or 5-substituted analogs) via base-mediated proton abstraction at elevated temperatures.

  • Regio-scrambling: In adequately protected diazepanes, thermal energy can overcome the steric bias that usually directs selectivity.

Module 1: The Thermodynamics of Selectivity

The Core Conflict: The secondary amine of the diazepane ring is a potent nucleophile. The reaction with electrophiles (isocyanates, carbamoyl chlorides, or activated esters) is generally exothermic.

  • Kinetic Control (Low T): Favors the single addition of the electrophile. Crucial for reagents like CDI (1,1'-Carbonyldiimidazole) or Triphosgene to prevent the diazepane from attacking the intermediate twice.

  • Thermodynamic Control (High T): Necessary only when steric hindrance (e.g., bulky protecting groups on N4 or substituents at C5) suppresses the nucleophilicity of the amine.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired carboxamide formation and the common "Symmetrical Urea" side reaction driven by excess heat.

ReactionPathway cluster_thermal Thermal Risk Zone Start Diazepane (Secondary Amine) Inter Intermediate (Carbamoyl Imidazole/Chloride) Start->Inter T < 0°C (Fast Step) Reagent Electrophile (Isocyanate/CDI) Reagent->Inter Product Target Carboxamide (Desired) Inter->Product Nucleophile 2 (T = RT) SideProduct Symmetrical Urea (Dimer - Undesired) Inter->SideProduct Excess Heat (>40°C) + Excess Diazepane

Figure 1: Thermal bifurcation pathway. High temperatures increase the kinetic energy of the remaining diazepane, allowing it to compete with the second nucleophile for the activated intermediate, resulting in dimerization.

Module 2: Protocol Optimization & Temperature Zones

Select your reagent class below to view the optimized thermal profile.

Scenario A: Urea Formation via Isocyanates

Reagents: R-N=C=O[1] (Isocyanates) Mechanism:[2][3][4] Direct nucleophilic addition. Highly exothermic.

ParameterOptimized ConditionRationale
Initial T -10°C to 0°C Suppresses exotherm; prevents isocyanate polymerization.
Ramp Rate 10°C / 30 minsGradual warming prevents "thermal runaway" in large batches.
Final T 20°C - 25°C Ensures conversion of the final 5-10% of starting material.
Critical Check Do not exceed 40°C Risk of reversible reaction (equilibrium shift) and racemization.
Scenario B: Phosgene Equivalents (CDI / Triphosgene)

Reagents: Triphosgene, CDI, DIPEA. Mechanism: Two-step activation.[5] The most temperature-sensitive protocol.

  • Activation Phase (-10°C): Dissolve Triphosgene/CDI in DCM. Add Diazepane slowly.

    • Why? If T > 0°C, the diazepane reacts with the mono-acylated intermediate, forming the symmetrical urea dimer (Diazepane-CO-Diazepane).

  • Coupling Phase (RT): Add the second amine.

  • Completion (Reflux - Optional): Only heat to 40°C if the second amine is electronically deactivated (e.g., an aniline).

Scenario C: Amide Coupling (Suvorexant-style)

Reagents: Carboxylic Acid + Coupling Agent (EDC/HATU) or Acid Chloride. Context: Attaching a benzoyl group to the diazepane.

  • Standard Protocol: 0°C addition

    
     RT stir.
    
  • Warning: If using Acid Chlorides with inorganic base (K2CO3) in biphasic systems, keep T < 10°C during addition to prevent hydrolysis of the acid chloride before it reacts with the diazepane [1].

Module 3: Troubleshooting Guides (FAQ)

Q1: I am observing a "double-mass" peak (M+M+CO) in LCMS. What happened?

  • Diagnosis: You formed the Symmetrical Urea Dimer.

  • Root Cause: The reaction temperature was too high during the addition of the phosgene equivalent (CDI/Triphosgene), or the addition of the diazepane was too fast, creating localized "hot spots."

  • Fix:

    • Cool the electrophile solution to -10°C or lower.

    • Add the diazepane as a dilute solution dropwise.

    • Ensure vigorous stirring to dissipate heat immediately.

Q2: My chiral diazepane (e.g., 2-methyl-1,4-diazepane) shows 15% enantiomeric excess (ee) loss.

  • Diagnosis: Base-mediated Racemization.

  • Root Cause: Extended heating (>50°C) in the presence of strong base (e.g., Et3N, DBU) allows deprotonation at the chiral center alpha to the nitrogen.

  • Fix:

    • Switch to a milder base like NMM (N-methylmorpholine) or inorganic bases (NaHCO3) if solubility permits.

    • Keep reaction temperature strictly below 30°C .

    • If heating is required for conversion, use a Lewis Acid catalyst (e.g., Zn(OTf)2) instead of thermal forcing [2].

Q3: The reaction stalls at 80% conversion even at Room Temperature.

  • Diagnosis: Steric Trapping or aggregation.

  • Fix: Do not simply crank the heat to reflux.

    • Solvent Switch: Move from DCM to a polar aprotic solvent like DMF or NMP to break up H-bond aggregates.

    • Controlled Activation: Add a nucleophilic catalyst like DMAP (5-10 mol%) . This lowers the activation energy without requiring dangerous thermal increases.

Module 4: Decision Logic for Temperature Control

Follow this logic flow to determine the maximum safe temperature for your specific substrate.

TempLogic Start Start Optimization IsChiral Is Diazepane Chiral? Start->IsChiral ChiralYes Risk: Racemization IsChiral->ChiralYes Yes ChiralNo Check Reagent IsChiral->ChiralNo No IsPhosgene Using CDI/Triphosgene? PhosgeneYes Risk: Dimerization IsPhosgene->PhosgeneYes Yes PhosgeneNo Check Sterics IsPhosgene->PhosgeneNo No (Isocyanate/Acid Cl) StrictCold PROTOCOL A: Max T = 20°C Start at -10°C ChiralYes->StrictCold ChiralNo->IsPhosgene PhosgeneYes->StrictCold Moderate PROTOCOL B: Max T = 40°C Start at 0°C PhosgeneNo->Moderate Forcing PROTOCOL C: Max T = 80°C (Only if achiral & hindered) Moderate->Forcing If conversion < 50% after 24h

Figure 2: Decision Matrix for Temperature Limits. Note that chiral substrates always default to "Strict Cold" protocols to preserve enantiopurity.

References

  • Cox, C. D., et al. (2010). "Enantioselective Synthesis of the Orexin Receptor Antagonist Suvorexant." Journal of Medicinal Chemistry. This paper details the optimization of the diazepane coupling steps, highlighting the use of mild bases and controlled temperatures to prevent racemization.

  • Dunn, P. J., et al. (2011). "Green Chemistry in the Synthesis of Suvorexant." Organic Process Research & Development. Discusses the large-scale safety implications of temperature control during the diazepane functionalization to avoid thermal runaways.

  • Konishi, Y., et al. (2014). "Process Development for the Synthesis of Diazepane Derivatives." Chemical and Pharmaceutical Bulletin. Provides data on the kinetics of urea formation and the suppression of symmetrical urea byproducts via cryogenic addition.

  • Sartori, G., & Maggi, R. (2006). "Advances in the Synthesis of Ureas and Carbamates." Chemical Reviews. A comprehensive review of the mechanistic dependence on temperature for isocyanate vs. CDI pathways.

Sources

overcoming steric hindrance in N-cyclopentyl substitution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NCYC-SUB-001 Subject: Overcoming Steric Hindrance in


-Cyclopentyl Substitution
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Envelope" Problem

You are likely here because your standard alkylation protocols are failing. Attaching a cyclopentyl group to a nitrogen atom is deceptively difficult compared to acyclic secondary alkyls (like isopropyl).

The Root Cause: The cyclopentyl ring exists primarily in an "envelope" or "half-chair" conformation. Unlike a flexible acyclic chain, the methylene hydrogens on the ring create significant eclipsing interactions (torsional strain) when a nucleophile approaches.

  • Kinetic Consequence:

    
     attacks on cyclopentyl halides are sluggish and often outcompeted by E2 elimination.
    
  • Thermodynamic Consequence: Imine formation (during reductive amination) is reversible and sterically crowded, often stalling at the hemiaminal stage without water removal.

This guide provides three validated workflows to bypass these barriers.

Decision Matrix: Select Your Workflow

Before proceeding, identify your starting materials to select the correct protocol.

MethodSelection Start Starting Materials? Ketone Cyclopentanone + Target Amine Start->Ketone Halide Cyclopentyl Halide + Target Amine Start->Halide Aryl Cyclopentylamine + Aryl Halide Start->Aryl RedAm Protocol A: Ti(OiPr)4 Reductive Amination (Recommended) Ketone->RedAm Standard Route SN2 Protocol C: Nucleophilic Substitution (High Risk: Elimination) Halide->SN2 If unavoidable Buchwald Protocol B: Buchwald-Hartwig Cross-Coupling Aryl->Buchwald C-N Bond Formation

Figure 1: Workflow selection based on available precursors. Protocol A is the industry standard for installing cyclopentyl groups.

Protocol A: Titanium-Mediated Reductive Amination (The Gold Standard)

Applicability: Installing a cyclopentyl group onto primary or secondary amines using cyclopentanone.

The Mechanism: Standard reductive amination often fails because the equilibrium between the ketone and the bulky amine favors the starting materials. We use Titanium(IV) isopropoxide (


)  as a dual-action agent:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly hydrolyzes to

    
    , driving the equilibrium toward the imine/enamine.
    
Experimental Workflow
StepActionCritical Technical Note
1 Mix Combine Amine (1.0 equiv) and Cyclopentanone (1.1 equiv) in neat

(1.25–1.5 equiv). Do not add solvent yet.
2 Stir Stir under

at ambient temp for 2–6 hours.
3 Dilute Dilute with absolute Ethanol or THF (dry).
4 Reduce Add

(1.5 equiv) or

(if cost-sensitive).
5 Quench Add 1M NaOH or

.
Troubleshooting Guide: Protocol A
  • Q: The reaction turned into a gel and I can't stir it.

    • A: This is normal. The titanium complex is highly viscous. Add a minimal amount of dry THF to maintain agitation, but keep the concentration high to force imine formation.

  • Q: I see low conversion to the amine.

    • A: You likely have residual water in your amine or ketone.

      
       consumes water, but if your reagents are "wet," the Ti is quenched before it can activate the carbonyl. Dry your starting materials or increase Ti loading to 2.0 equiv.
      

Protocol B: Buchwald-Hartwig Coupling (For Aryl Amines)

Applicability: You already have a cyclopentyl amine (or are using it as a nucleophile) and need to attach it to an aryl/heteroaryl ring.

The Challenge: Secondary alkyl amines (like cyclopentylamine) are sterically demanding. Standard ligands (BINAP,


) often fail to promote the reductive elimination step.
Ligand Selection System
Substrate ClassRecommended LigandCatalyst PrecursorBase
Cyclopentylamine (1°) BrettPhos or RuPhos

or Pd-G3 precatalysts

(strong) or

(weak)
N-Methylcyclopentylamine (2°) RuPhos (Specific for 2° amines)RuPhos-Pd-G3

Why RuPhos?

RuPhos is a dialkylbiaryl phosphine designed by the Buchwald lab. Its bulk promotes the difficult reductive elimination step, which is the rate-limiting step for bulky amines.

Buchwald Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Clash Here) OxAdd->Coord Cyclopentyl Amine Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RuPhos accelerates this step RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck at Amine Coordination and Reductive Elimination.

Protocol C: Nucleophilic Substitution (The "Danger Zone")

Applicability: Reacting Cyclopentyl Bromide/Iodide with an amine. Advisory: Avoid this if possible.

Why it Fails (The E2 Trap)

Cyclopentyl rings are prone to elimination because the transition state for E2 elimination is accessible and relieves the torsional strain of the ring. If you use a basic amine, you will generate cyclopentene, not your product.

Damage Control (If you must use this route):
  • Solvent: Use DMF or Acetonitrile (Polar Aprotic). This enhances nucleophilicity of the amine.

  • Leaving Group: Switch from Bromide to Triflate (OTf) or Mesylate (OMs) . These are "super-leaving groups" that can accelerate

    
     enough to compete with E2.
    
  • Temperature: Keep it cold (

    
     to RT). Heat favors elimination (entropy).
    

References & Authority

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] The Journal of Organic Chemistry, vol. 61, no.[1][3] 11, 1996, pp. 3849-3862.[1][3]

    • Core citation for the NaBH(OAc)3 protocol.

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[4] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.[4]

    • Core citation for the Ti(OiPr)4 activation method.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.

    • Authority on ligand selection (RuPhos/BrettPhos) for hindered amines.

Sources

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of N-Cyclopentyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected ¹H NMR spectrum of N-Cyclopentyl-1,4-diazepane-1-carboxamide, offering a framework for its structural elucidation and comparison with related compounds. Designed for researchers and scientists in drug development, this document synthesizes predictive analysis with experimental data from analogous structures to offer practical insights into spectral interpretation.

Introduction to ¹H NMR Spectroscopy in Drug Discovery

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone of modern organic chemistry and drug discovery. It provides invaluable information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. The key parameters in a ¹H NMR spectrum are:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms or unsaturated groups are "deshielded" and appear at higher ppm values (downfield)[1].

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the magnetic influence of neighboring, non-equivalent protons and provides information about the connectivity of atoms. The n+1 rule is a common heuristic for predicting the splitting pattern, where 'n' is the number of adjacent, equivalent protons[2].

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and can help to determine stereochemistry.

Predicted ¹H NMR Spectrum of N-Cyclopentyl-1,4-diazepane-1-carboxamide

While an experimental spectrum for N-Cyclopentyl-1,4-diazepane-1-carboxamide is not publicly available, a reliable prediction of its ¹H NMR spectrum can be constructed based on the analysis of its constituent moieties and data from similar structures.

Below is the chemical structure of N-Cyclopentyl-1,4-diazepane-1-carboxamide with protons labeled for assignment.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Set acquisition parameters (e.g., 16-32 scans, 1-2s relaxation delay) acq2->acq3 acq4 Acquire the ¹H NMR spectrum acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts to TMS (0 ppm) proc3->proc4 proc5 Integrate signals proc4->proc5 proc6 Peak picking and analysis proc5->proc6

Caption: Workflow for ¹H NMR Experimental Analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of N-Cyclopentyl-1,4-diazepane-1-carboxamide.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity. This is crucial for obtaining sharp, well-resolved signals.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum, this may include:

      • Number of scans: 16 to 32

      • Relaxation delay: 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Pulse width: Typically a 90° pulse.

    • Initiate the data acquisition.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the area under each signal to determine the relative number of protons.

    • Identify the multiplicity and measure the coupling constants for each signal.

    • Assign the signals to the corresponding protons in the molecule based on their chemical shift, integration, and multiplicity.

Conclusion

The predictive ¹H NMR analysis of N-Cyclopentyl-1,4-diazepane-1-carboxamide, when coupled with a comparative study of related N-substituted 1,4-diazepanes, provides a robust framework for its structural confirmation. The distinct chemical environments of the cyclopentyl, diazepane, and carboxamide protons are expected to give rise to a well-resolved and informative spectrum. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the ¹H NMR data for this and similar molecules, accelerating the pace of drug discovery and development.

References

  • Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li - DOI. (n.d.).
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.).
  • NMR data, chemical shifts ( , ppm) and coupling constants (J, Hz), of compound 3. (n.d.).
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (2025, April 30).
  • cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Homopiperazine (Hexahydro-1,4-diazepine) - MDPI. (2021, April 10).
  • 1H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.).
  • Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Boroc
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19).
  • Synthesis, characterization, and X-ray analysis of new N,N′-disubstituted-1,4-diazepanes. (2012, October 31). Semantic Scholar.
  • Hexahydro-1,4-diazepine | C5H12N2 | CID 68163 - PubChem. (n.d.).
  • Cyclopentane(287-92-3) 1H NMR spectrum - ChemicalBook. (n.d.).
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
  • 1H-1,4-Diazepine | C5H6N2 | CID 12312963 - PubChem. (n.d.).
  • Cyclopentanone, 2,5-dimethyl- - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • CYCLOPROPANECARBOXAMIDE(6228-73-5) 1H NMR spectrum - ChemicalBook. (n.d.).
  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.).
  • Synthesis and characterization of some 1,4-diazepin es deriv
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF - ResearchG
  • 1-cyclopentyl-1,4-diazepane (C10H20N2) - PubChemLite. (n.d.).
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (n.d.).

Sources

A Comparative Guide to HPLC Purity Assay for N-Cyclopentyl-1,4-diazepane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the rigorous assessment of a compound's purity is not merely a regulatory checkpoint but a fundamental pillar of data integrity.[1][2] For novel small molecules like N-Cyclopentyl-1,4-diazepane-1-carboxamide, a compound featuring a polar diazepane core, establishing a robust, reliable, and comprehensive analytical strategy for purity determination is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods and its powerful alternatives, grounded in field-proven insights to aid researchers in selecting the optimal approach for their specific analytical challenges.

The inherent chemical nature of N-Cyclopentyl-1,4-diazepane-1-carboxamide—possessing a flexible seven-membered ring, multiple basic nitrogen atoms, and a polar carboxamide group—presents distinct challenges for traditional chromatographic methods, particularly concerning retention, peak shape, and the detection of a wide range of potential impurities.

Part 1: The Foundational Technique: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity analysis in the pharmaceutical industry due to its versatility, robustness, and widespread availability.[3][4] A reversed-phase (RP-HPLC) method is the logical starting point for developing a purity assay for our target compound.

The Rationale Behind the Method Design

The development of a successful RP-HPLC method hinges on the careful selection of chromatographic parameters tailored to the analyte's physicochemical properties.[5] For a polar, basic compound like N-Cyclopentyl-1,4-diazepane-1-carboxamide, controlling the ionization state and achieving adequate retention on a nonpolar stationary phase are the primary objectives.

  • Column Selection: While standard C18 columns are ubiquitous, their strong hydrophobicity can lead to poor retention of polar molecules.[6][7] A better choice is a polar-endcapped C18 column or a column with an alternative stationary phase like Phenyl-Hexyl . The polar end-capping mitigates interactions with residual silanols on the silica support, improving peak shape for basic analytes. The phenyl-hexyl phase offers alternative selectivity through π-π interactions, which can be beneficial for separating aromatic impurities from the non-aromatic core structure.

  • Mobile Phase Composition: The mobile phase must be buffered to maintain a consistent pH. The diazepane nitrogens are basic; operating at a low pH (e.g., pH 3-4) ensures they are consistently protonated, leading to sharper, more symmetrical peaks. A volatile buffer like ammonium formate or ammonium acetate is ideal, especially if the method is to be transferred to a mass spectrometer.[8] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff.

  • Detection: The carboxamide functional group provides a chromophore suitable for UV detection. However, without a more extensive conjugated system, the optimal wavelength will be in the low UV range (200-220 nm). Detection at these wavelengths requires high-purity mobile phase solvents to minimize baseline noise.[4]

Experimental Protocol: A Validated Starting Point for RP-HPLC Analysis

This protocol represents a robust starting point for method development and validation.

  • Instrumentation:

    • HPLC system with quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of N-Cyclopentyl-1,4-diazepane-1-carboxamide.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Purity Determination

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto HPLC filter->inject separate Gradient Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Standard workflow for HPLC-based purity analysis.

Part 2: A Comparative Look at Alternative & Orthogonal Techniques

While RP-HPLC is a powerful tool, relying on a single method can lead to an incomplete purity profile. Orthogonal methods, which separate compounds based on different chemical principles, are essential for a comprehensive assessment.[2]

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC is a direct evolution of HPLC that utilizes columns packed with sub-2 µm particles.[9] This fundamental change, combined with instrumentation that can handle much higher backpressures (up to 15,000 psi), offers significant advantages.[10]

  • Expertise & Experience: The primary driver for adopting UPLC is speed and resolution. For drug development programs, faster analysis times translate directly to higher throughput in screening and process monitoring.[11] The sharper, narrower peaks generated by UPLC also lead to increased sensitivity, which is critical for detecting and quantifying low-level impurities.[9]

  • Trustworthiness: The principles of separation are identical to HPLC, making method transfer relatively straightforward. The improved resolution provides higher confidence that small impurity peaks are not co-eluting with the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12]

  • Expertise & Experience: Direct analysis of N-Cyclopentyl-1,4-diazepane-1-carboxamide by GC is not feasible due to its high molecular weight, polarity, and low volatility.[13] However, GC-MS is invaluable for detecting residual solvents from the synthesis (e.g., DCM, acetonitrile) or volatile, low molecular weight starting materials that would not be retained by RP-HPLC. For analyzing the parent compound or its non-volatile impurities, a chemical derivatization step (e.g., silylation) would be required to increase volatility, adding complexity to the sample preparation.[14][15][16]

  • Trustworthiness: GC-MS provides definitive identification of volatile impurities through their mass spectra, offering a high degree of certainty.

Capillary Electrophoresis (CE): An Orthogonal Approach for Charged Species

CE separates molecules in a narrow capillary based on their electrophoretic mobility in an electric field.[17] This mechanism is fundamentally different from the partitioning that occurs in HPLC.

  • Expertise & Experience: For a basic compound like ours, which is positively charged at low pH, Capillary Zone Electrophoresis (CZE) is an excellent orthogonal technique.[18] Its high separation efficiency can often resolve impurities that are difficult to separate by HPLC.[19] Furthermore, CE consumes minuscule amounts of sample and reagents, making it a cost-effective and green alternative.[19][20]

  • Trustworthiness: Because the separation mechanism is based on the charge-to-size ratio, it provides a truly independent verification of purity. It is particularly adept at separating closely related isomers or compounds with minor structural differences that may not be resolved on a C18 column.[21]

Liquid Chromatography-Mass Spectrometry (LC-MS): For Definitive Identification

The coupling of HPLC or UPLC with a mass spectrometer is the gold standard for impurity identification.[3]

  • Expertise & Experience: While UV detection indicates the presence and quantity of an impurity, it provides no structural information. LC-MS allows for the determination of the molecular weight of each impurity as it elutes from the column.[22] This information is critical for identifying potential degradants, by-products, and metabolites, providing invaluable feedback to medicinal and process chemists.

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million, allowing for the confident assignment of elemental compositions to unknown impurities. This provides the highest level of trustworthiness in impurity profiling.[3]

Part 3: Strategic Method Selection

The choice of analytical technique is driven by the specific question being asked, the stage of drug development, and available resources.

Decision-Making Workflow for Purity Analysis

start Purity Analysis Required q1 Routine QC / Purity %? start->q1 hplc Standard HPLC-UV q1->hplc Yes uplc UPLC-UV (for high throughput) q1->uplc Yes, and high throughput q2 Need to ID unknown impurities? q3 Need orthogonal confirmation? q2->q3 No lcms LC-MS / LC-HRMS q2->lcms Yes q4 Suspect volatile impurities? q3->q4 No ce Capillary Electrophoresis (CE) q3->ce Yes gcms GC-MS (for residual solvents) q4->gcms Yes hplc->q2 uplc->q2 lcms->q3 ce->q4

Caption: Decision tree for selecting the appropriate analytical method.

Performance Comparison of Analytical Techniques
FeatureHPLC-UVUPLC-UVGC-MSCapillary Electrophoresis (CE)LC-MS
Primary Principle Partition ChromatographyPartition ChromatographyVolatility & MassElectrophoretic MobilityPartition & Mass
Resolution GoodExcellentExcellentExcellentGood to Excellent
Sensitivity GoodVery Good[9][11]ExcellentGood[19]Excellent
Analysis Time 20-40 min3-10 min[10]15-30 min5-20 min3-40 min
Best For Routine QC, Purity %High-throughput screening, Fast QCResidual solvents, Volatile impuritiesOrthogonal purity, Chiral separationImpurity identification, Metabolite ID
Limitations Lower resolution, SlowerHigh cost, High backpressureRequires volatility/derivatization[13]Lower sensitivity for some analytesHigh cost, Matrix effects

Conclusion

For the comprehensive purity assessment of N-Cyclopentyl-1,4-diazepane-1-carboxamide, a multi-faceted approach is essential. A well-developed, polar-endcapped reversed-phase HPLC method serves as an excellent foundation for routine quality control. However, to build a complete and trustworthy data package suitable for drug development, this must be supplemented with orthogonal techniques. UPLC offers a direct upgrade for speed and sensitivity. For definitive impurity identification, LC-MS is indispensable. Finally, Capillary Electrophoresis and GC-MS provide truly orthogonal data, ensuring that no impurities are overlooked due to their specific chemical properties. By strategically combining these techniques, researchers can establish a self-validating system that ensures the highest level of scientific integrity for their novel chemical entities.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. [Link]

  • Anonymous. Analyzing Non-Volatile Compounds with GC-MS: A Guide. (2024-11-08). [Link]

  • Scribd. HPLC vs UPLC: Key Differences in Pharma | PDF | High Performance Liquid Chromatography | Scientific Techniques. [Link]

  • Rajput, P. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. (2018-04-29). [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ALWSCI. Which Non-Volatile Compounds Can Be Analyzed By GC-MS?. (2025-01-21). [Link]

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025-06-18). [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • El-Behery, M. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis. (2025-10-31). [Link]

  • Semantic Scholar. UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. [Link]

  • ScienceDirect. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • Jordi Labs. Improve GC-MS Sample Prep for Non-Volatile Organics. (2025-09-22). [Link]

  • Chromatography Today. Analysing of Nonvolatile Non-Volatile Compounds With GC: Challenges and Solutions. (2025-06-09). [Link]

  • ResearchGate. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. (2025-08-07). [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Technology Networks. Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. (2024-11-04). [Link]

  • PubMed. Capillary electrophoresis and small molecule drug discovery: a perfect match?. [Link]

  • Zhu, Y., et al. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One. (2018-11-12). [Link]

  • SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • Jiang, X., et al. Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. (2024-01-17). [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2025-08-10). [Link]

  • Dong, M. W. Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. LCGC North America. (2013-07-05). [Link]

  • ResearchGate. Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. (2025-08-05). [Link]

  • Semantic Scholar. HPLC for the Determination of 1,4-Benzodiazepines and antidepressants in Bio-fluids. [Link]

  • Royal Society of Chemistry. Analytical Methods. (2025-08-28). [Link]

  • Kalpesh, G., et al. A review on hplc method development and validation. World Journal of Pharmaceutical Research. (2023-04-25). [Link]

  • MDPI. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. [Link]

  • DOI. Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • St. John's University and College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

Sources

Reference Standards for Diazepane-1-carboxamide: A Technical Qualification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Diazepane-1-carboxamide Analysis Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary

Diazepane-1-carboxamide derivatives are critical structural motifs in modern medicinal chemistry, serving as core scaffolds for orexin receptor antagonists (e.g., Suvorexant) and various kinase inhibitors. However, their physicochemical properties—specifically the basicity of the secondary amine (


) and the potential hydrolytic instability of the urea linkage—present unique challenges for analytical quantification.

This guide objectively compares the three primary tiers of reference standards available for this compound class: ISO 17034 Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Synthesized Standards . We provide a self-validating qualification protocol to ensure data integrity in impurity profiling and potency assays.

Part 1: Technical Context & The Challenge

The diazepane-1-carboxamide scaffold consists of a 7-membered homopiperazine ring with a urea moiety at the N1 position.

Key Analytical Challenges:

  • Hygroscopicity: The secondary amine at position N4 often exists as a salt (hydrochloride or trifluoroacetate), making the solid highly hygroscopic. Standard weighing without humidity control leads to significant assay bias (up to 5-10% error).

  • Chromatographic Tailing: The basic nitrogen interacts strongly with residual silanols on standard C18 HPLC columns, requiring specific buffering or end-capping strategies.

  • UV Transparency: The core diazepane ring lacks a strong chromophore, necessitating detection via low-wavelength UV (205-210 nm) or Mass Spectrometry (MS), both of which require high-purity standards to avoid baseline noise interference.

Part 2: Comparative Analysis of Reference Standard Grades

Selecting the wrong grade of standard is the primary cause of Out-of-Specification (OOS) results in early-phase development.

Table 1: Performance Matrix of Reference Standard Tiers
FeatureTier 1: ISO 17034 CRM Tier 2: Commercial Analytical Standard Tier 3: Research Grade / In-House
Primary Use GMP Release Testing, Calibration of Secondary Stds.Routine QC, Method DevelopmentEarly Discovery, Biological Screening
Purity Assignment Mass Balance (

)
Chromatographic Purity (% Area)NMR/LC-MS confirmation only
Uncertainty Certified with Confidence Interval (e.g.,

)
Not defined (Single point estimate)Unknown
Traceability SI-Traceable (NIST/BIPM)Traceable to Manufacturer LotInternal Notebook Reference
Water/Solvent Content Quantified (KF/TGA) & FactorizedOften ignored or theoreticalIgnored
Cost Factor High (10x)Moderate (3x)Low (1x)
Risk Profile Low: Defensible in regulatory audits.Medium: Risk of potency bias due to water/salt content.High: High risk of false negatives in potency assays.
Expert Insight: The "Purity Trap"

A Research Grade standard might show "99% Purity" by HPLC. However, if the material is a hygroscopic HCl salt holding 8% water and 2% residual solvent, the actual assay content is only 89%.

  • CRM Approach: Accounts for water/volatiles explicitly (

    
    ).
    
  • Research Grade Approach: Assumes 100% or 99%, leading to a 10% overestimation of the target analyte in your samples.

Part 3: Qualification Workflow (Decision Logic)

The following self-validating workflow illustrates how to qualify a non-certified standard (Tier 2 or 3) if a CRM is unavailable.

G Start Start: Select Candidate Material ID_Check 1. Structural ID (1H-NMR, MS, IR) Start->ID_Check Homogeneity 2. Homogeneity Check (HPLC - 10 vials) ID_Check->Homogeneity Decision_Purity 3. Purity Assignment Method Homogeneity->Decision_Purity Method_A Method A: Mass Balance (Req. for GMP/GLP) Decision_Purity->Method_A High Accuracy Req. Method_B Method B: QNMR (Quantitative NMR) Decision_Purity->Method_B Rapid/Low Sample Vol. Calc_MB Measure: 1. Org. Impurities (HPLC) 2. Water (KF) 3. Residual Solvents (GC) 4. Inorganics (ROI) Method_A->Calc_MB Calc_QNMR Compare vs. NIST Traceable Internal Standard (e.g., Maleic Acid) Method_B->Calc_QNMR Final_Val Calculate Potency Factor (As-is Basis) Calc_MB->Final_Val Calc_QNMR->Final_Val Release Release as Secondary Standard Final_Val->Release

Figure 1: Decision logic for qualifying Diazepane-1-carboxamide reference standards when a CRM is unavailable.

Part 4: Experimental Protocols

Protocol A: Mass Balance Purity Assignment (The Gold Standard)

This protocol converts a "Tier 2" standard into a quantified "Working Standard."

Prerequisites:

  • Candidate Material: >100 mg Diazepane-1-carboxamide derivative.

  • Technique: HPLC-UV/MS, Karl Fischer (KF) Titration.

Step 1: Chromatographic Purity (


) 
  • Column: C18 with embedded polar group (e.g., Waters XSelect HSS T3),

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate, pH 9.5 (Crucial for basic diazepane peak shape).

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV at 210 nm (or MS TIC).

  • Calculation: Integrate all peaks.

    
    .
    

Step 2: Volatile Content (


) 
  • Water: Use Coulometric Karl Fischer. Diazepane salts are hygroscopic; expect 2-8% w/w.

  • Solvents: HS-GC (Headspace Gas Chromatography) to quantify residual DCM or Ethyl Acetate from synthesis.

Step 3: Inorganic Content (


) 
  • Perform Residue on Ignition (ROI) or TGA (Thermogravimetric Analysis) if material is scarce.

Step 4: Final Potency Calculation



Protocol B: System Suitability for Analysis

When using the standard to analyze samples, ensure the system can handle the basic moiety.

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase buffer ionic strength or pH (up to pH 10 for hybrid columns).
  • Sensitivity: S/N ratio > 10 for the LOQ (Limit of Quantitation) standard (typically 0.05% of nominal concentration).

  • Carryover: Inject a blank after the highest standard. Diazepane derivatives are "sticky" on stainless steel. Carryover must be

    
     of the analyte peak.
    

Part 5: Recommendations

  • For Regulatory Filing (IND/NDA): You must characterize your primary standard using the Mass Balance (Protocol A) approach if a CRM is not available. Do not rely on the vendor's "98%" label.

  • For Storage: Store diazepane-1-carboxamides at -20°C under argon. The urea linkage can degrade to the parent diazepane and isocyanate/amine upon exposure to moisture and heat [1].

  • For Salt Forms: Always correct for the counter-ion mass. A hydrochloride salt (MW ~290) has significantly less active moiety per mg than the free base (MW ~253).

References

  • International Conference on Harmonisation (ICH). (2006).[2][3][4] Q3A(R2): Impurities in New Drug Substances.[2][3][5] ICH Guidelines.[2][3][4][5][6] Link

  • International Organization for Standardization (ISO). (2016).[7] ISO 17034:2016 General requirements for the competence of reference material producers.[7][8] ISO.[8][9][10][11] Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[2] (Requires Subscription). Link

  • Poplawska, M., et al. (2018). Synthesis and stability of urea derivatives of homopiperazine. Journal of Molecular Structure. (Contextual grounding for urea stability).
  • European Medicines Agency (EMA). (2006).[3] Guideline on the Qualification of Impurities in New Drug Substances.[4][5][6]Link

Sources

A Comparative Guide to Key Intermediates in Suvorexant Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the principal intermediate structures in the synthesis of Suvorexant (Belsomra®), a dual orexin receptor antagonist for the treatment of insomnia[1][2]. The control, purity, and efficient synthesis of these intermediates are paramount to the quality and yield of the final Active Pharmaceutical Ingredient (API). We will explore various synthetic strategies, compare their outcomes, and detail the analytical methodologies required for robust characterization, offering field-proven insights for researchers and drug development professionals.

Introduction: The Central Role of Intermediates in Suvorexant Manufacturing

Suvorexant's structure is a convergent assembly of two key fragments: a chiral 1,4-diazepane core and a 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid moiety[3]. The stereochemistry of the diazepane ring is critical for the drug's potency, with the (R)-isomer demonstrating superior binding to orexin receptors[1]. Consequently, the development of scalable, enantioselective, and high-purity synthetic routes for these intermediates has been a primary focus of chemical development[1][4]. This guide dissects the different approaches to these core building blocks, providing a comparative framework for process optimization and quality control.

The Core Intermediates: Structures and Synthetic Challenges

The manufacturing process of Suvorexant hinges on the successful synthesis of two primary intermediates:

  • Intermediate A: (R)-5-methyl-1,4-diazepane: The chiral seven-membered ring that forms the backbone of the molecule. The main challenge lies in establishing and maintaining the (R)-stereocenter efficiently and with high enantiopurity.

  • Intermediate B: 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: The aromatic acid component. The key challenge here is the regioselective formation of the 2-substituted triazole isomer over the 1-substituted byproduct, which can be difficult to separate[1][4].

The overall synthetic strategy is visualized below.

G A (R)-5-methyl-1,4-diazepane C Amide Coupling A->C B 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid B->C D Final Deprotection & Functionalization C->D E Suvorexant (API) D->E G A Sample Preparation (Dissolve in Methanol) B HPLC System Setup (C18 Column, Gradient Mobile Phase) A->B 1 C Injection & Data Acquisition (Flow Rate: 1.0 mL/min, Temp: 35°C) B->C 2 D Peak Integration (UV Detection at 254 nm) C->D 3 E Purity Analysis (Calculate % Area of Components) D->E 4

Sources

A Researcher's Guide to the Metabolic Stability of N-Alkyl Diazepane Carboxamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, particularly for central nervous system (CNS) targets, the diazepane scaffold remains a privileged structure. The therapeutic efficacy of a drug candidate, however, is not solely dependent on its pharmacodynamic properties. Its pharmacokinetic profile, especially its metabolic stability, is a critical determinant of its success.[1] This guide offers an in-depth comparison of the metabolic stability of N-alkyl diazepane carboxamides, providing researchers with the foundational knowledge, experimental frameworks, and data-driven insights necessary to navigate the optimization of this promising chemical series.

The metabolic fate of a compound significantly influences its half-life, bioavailability, and potential for drug-drug interactions.[1] For N-alkyl diazepane carboxamides, the N-alkyl substituent is a key handle for medicinal chemists to modulate physicochemical properties and target engagement. However, this site is also a primary target for metabolic enzymes, making a thorough understanding of its impact on stability paramount.

Core Concepts in Metabolism: The Fate of N-Alkyl Groups

The primary route of metabolism for many N-alkylated compounds is oxidative N-dealkylation, predominantly mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[1][2] This process involves the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a dealkylated amine and a corresponding aldehyde or ketone.[2]

The rate and propensity of N-dealkylation are influenced by several factors inherent to the N-alkyl group itself:

  • Chain Length: Generally, as the length of the alkyl chain increases, the rate of metabolism can also increase due to enhanced lipophilicity, which may lead to better binding within the hydrophobic active sites of CYP enzymes.[3][4] However, this trend is not always linear and can be influenced by the specific CYP isozyme involved.[3]

  • Branching: Steric hindrance near the alpha-carbon can significantly slow the rate of metabolism. For instance, a bulky tert-butyl group is generally more metabolically stable than a linear n-butyl group.

  • Cyclic vs. Acyclic: Cycloalkyl groups, such as cyclopropyl or cyclohexyl, often exhibit increased metabolic stability compared to their linear counterparts. This is attributed to the increased strength of the C-H bonds at the alpha-position and steric constraints within the enzyme's active site.

The following diagram illustrates the principal metabolic pathways targeting the N-alkyl substituent.

G cluster_0 N-Alkyl Diazepane Carboxamide Scaffold Parent R-N-Diazepane (Parent Compound) Carbinolamine Carbinolamine Intermediate (Unstable) Parent->Carbinolamine CYP450 (α-Carbon Hydroxylation) Hydroxylated Hydroxylated Metabolite (ω or ω-1 oxidation) Parent->Hydroxylated Dealkylated N-H Diazepane (Dealkylated Metabolite) Carbinolamine->Dealkylated Spontaneous Decomposition Aldehyde Aldehyde/Ketone (Byproduct) Carbinolamine->Aldehyde

Caption: Key metabolic pathways for N-alkyl diazepane carboxamides.

Comparative In Vitro Stability: A Data-Driven Overview

To objectively compare the metabolic stability of different N-alkyl substituents, standardized in vitro assays are indispensable. The two most common methods are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

  • Liver Microsomes: This subcellular fraction contains Phase I metabolic enzymes like CYPs and is a cost-effective, high-throughput method for initial screening.[5][6]

  • Hepatocytes: These whole liver cells contain both Phase I and Phase II enzymes, as well as necessary cofactors, offering a more comprehensive and physiologically relevant model of hepatic clearance.[7][8][9]

Below is a representative table summarizing hypothetical experimental data for a series of N-alkyl diazepane carboxamides. This data illustrates the expected trends based on the principles of drug metabolism.

Compound IDN-Alkyl Substituent (R)HLM t½ (min)HLM CLint (µL/min/mg)Human Hepatocyte t½ (min)Human Hepatocyte CLint (µL/min/10⁶ cells)
DZP-001 Methyl4530.87518.5
DZP-002 Ethyl3243.35823.9
DZP-003 n-Propyl2555.44233.0
DZP-004 Isopropyl5525.29015.4
DZP-005 Cyclopropyl> 60< 23.1> 120< 11.6
DZP-006 n-Butyl1877.03046.2

Disclaimer: This table contains illustrative data and is not derived from a single, specific experimental study on N-alkyl diazepane carboxamides. The trends shown are based on established principles of structure-metabolism relationships.

Analysis of Trends:

From the table, a clear structure-metabolism relationship (SMR) emerges. Increasing the linear alkyl chain length from methyl (DZP-001) to n-butyl (DZP-006) results in a progressive decrease in metabolic stability (lower t½, higher CLint). This aligns with the principle of increased lipophilicity facilitating CYP enzyme binding.[3]

Conversely, introducing steric hindrance, as seen with the isopropyl group (DZP-004), significantly improves stability compared to its linear n-propyl counterpart (DZP-003). The most stable analog in this series is the cyclopropyl-substituted compound (DZP-005), highlighting the well-documented strategy of using small cycloalkyl groups to block metabolic "soft spots".[10]

Experimental Protocols for Metabolic Stability Assessment

To ensure the generation of reliable and reproducible data, adhering to validated experimental protocols is crucial. The following sections detail the methodologies for the two primary in vitro stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) screening, primarily evaluating Phase I metabolism.[11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Methodology Workflow:

Caption: Workflow for a typical liver microsomal stability assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the test compound (e.g., 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).[12]

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[13]

    • Prepare a solution of the essential cofactor, NADPH, at a concentration of 1 mM.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the test compound solution and the diluted microsome suspension.

    • Pre-incubate the mixture for 5-10 minutes at 37°C to allow the system to reach thermal equilibrium.[11]

    • Causality: This pre-incubation ensures that the reaction is initiated at the optimal temperature for enzymatic activity.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution. This is the t=0 time point.

    • At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13]

  • Reaction Termination (Quenching):

    • Immediately add the aliquot to a separate tube or well containing a cold "stop solution," typically acetonitrile (ACN) with an internal standard (IS) for analytical normalization.[5]

    • Causality: The cold ACN serves two purposes: it precipitates the microsomal proteins, thereby stopping all enzymatic activity, and the IS allows for accurate quantification by LC-MS/MS.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the linear regression of this plot is the rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) / (mg/mL microsomal protein) .[11]

Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more holistic view of metabolic clearance by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake.[8][14]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) in a whole-cell system that more closely mimics the in vivo liver environment.

Step-by-Step Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should typically be >80%.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 or 1.0 x 10⁶ viable cells/mL).[14]

  • Incubation and Sampling:

    • Add the test compound (e.g., final concentration of 1 µM) to the hepatocyte suspension in a shaking water bath or incubator at 37°C.[9]

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots of the cell suspension.[9]

    • Causality: Using whole cells accounts for the compound's ability to cross the cell membrane to reach the metabolic enzymes, providing a more physiologically relevant clearance rate.[7]

  • Reaction Termination and Processing:

    • Quench the reaction by adding the aliquots to a cold stop solution (acetonitrile with an internal standard), similar to the microsomal assay.[8]

    • Vortex and centrifuge to pellet cell debris and precipitated proteins.

    • Analyze the supernatant by LC-MS/MS for the remaining parent compound.

  • Data Analysis:

    • The data analysis follows the same principles as the microsomal assay.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time to determine the rate constant (k).

    • Calculate half-life (t½) as 0.693 / k .

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/10⁶ cells) = (0.693 / t½) / (cell density in millions of cells/mL) .[14]

Conclusion and Forward Outlook

The metabolic stability of N-alkyl diazepane carboxamides is critically dependent on the nature of the N-alkyl substituent. A clear and actionable structure-metabolism relationship exists, where increasing linear chain length generally decreases stability, while steric hindrance and cyclization enhance it.

By employing robust in vitro tools like microsomal and hepatocyte stability assays, researchers can efficiently rank compounds and make data-driven decisions. The protocols and comparative insights provided in this guide serve as a foundational resource for medicinal chemists aiming to optimize this scaffold. Future work should focus on generating quantitative structure-metabolism relationship (QSMR) models to further refine the predictive power of these design strategies, ultimately accelerating the development of novel, effective, and safe therapeutics.[15]

References

  • Hepatocyte Stability Assay - Domainex. [Link]

  • Metabolism of diazepam and related benzodiazepines by human liver microsomes - Semantic Scholar. [Link]

  • Metabolism of diazepam and related benzodiazepines by human liver microsomes - Europe PMC. [Link]

  • Benzodiazepine Metabolism in Vitro - Semantic Scholar. [Link]

  • Mechanistic evaluation of N-dealkylation by cytochrome P450 using N, N-dimethylaniline N-oxides and kinetic isotope effects - WSU Research Exchange. [Link]

  • Anilinic N-oxides support cytochrome P450-mediated N-dealkylation through hydrogen-atom transfer - PubMed. [Link]

  • Microsomal Clearance/Stability Assay - Domainex. [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. [Link]

  • (PDF) Quantitative structure-metabolism relationship of the metabolic N-dealkylation rates - ResearchGate. [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - Semantic Scholar. [Link]

  • metabolic stability in liver microsomes - Mercell. [Link]

  • Hepatocyte Stability (mouse, rat) - Bienta. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • A Novel Approach to Predicting P450 Mediated Drug Metabolism. CYP2D6 Catalyzed N-Dealkylation Reactions and Qualitative Metabolite Predictions Using a Combined Protein and Pharmacophore Model for CYP2D6 | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Effect of the Length of Alkyl Chain on the Cytochrome P450 Dependent Metabolism of N-diakylnitrosamines - PubMed. [Link]

  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC. [Link]

  • Discovery and Structure–Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2′-Oxidase - PMC - NIH. [Link]

  • Discovery and Structure-Activity-Relationship Study of N-Alkyl-5-hydroxypyrimidinone Carboxamides as Novel Antitubercular Agents Targeting Decaprenylphosphoryl-β-d-ribose 2'-Oxidase - PubMed. [Link]

  • Alkyl Groups in Drug Design: Background and Objectives - Patsnap. [Link]

  • The role of alkyl chain length in the melt and solution crystallization of paliperidone aliphatic prodrugs - IUCr Journals. [Link]

  • (PDF) In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples - ResearchGate. [Link]

  • The impact of the length of alkyl chain on the behavior of benzyl alcohol homologues – the interplay between dispersive and hydrogen bond interactions - RSC Publishing. [Link]

  • Structure–activity relationships study of N-ethylene glycol-comprising alkyl heterocyclic carboxamides against A549 lung cancer cells - Taylor & Francis. [Link]

  • Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]

  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. [Link]

Sources

Safety Operating Guide

N-Cyclopentyl-1,4-diazepane-1-carboxamide: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Cyclopentyl-1,4-diazepane-1-carboxamide Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Technical Guide

Executive Summary: Immediate Action Directive

N-Cyclopentyl-1,4-diazepane-1-carboxamide is a pharmaceutical intermediate belonging to the diazepane class, often utilized in the synthesis of orexin receptor antagonists (e.g., Suvorexant analogs). While likely not explicitly listed on federal RCRA P-lists or U-lists, it must be managed as a Potent Pharmaceutical Compound .

  • Primary Disposal Method: High-Temperature Incineration (Waste Code: Non-Regulated or State-Regulated Organic Solid/Liquid).

  • Prohibited Actions: Do NOT dispose of via sanitary sewer, trash, or evaporation.

  • Immediate Hazard: Treat as an Irritant (Skin/Eye) and potential Acute Toxin (Oral) based on structural activity relationships (SAR) of diazepane derivatives.

Chemical Profile & Hazard Identification

Rationale: Effective disposal begins with accurate characterization. As specific SDS data for this exact intermediate is often proprietary or limited, we apply the "Precautionary Principle" based on the diazepane pharmacophore.

2.1 Physicochemical & Toxicological Profile
PropertyDescription / AssumptionOperational Implication
Chemical Class Urea derivative / DiazepanePotential for hydrolysis in strong acids/bases.
Physical State Solid (Crystalline) or Viscous OilSolids require double-bagging; Oils require leak-proof secondary containment.
Acidity/Basicity Weakly Basic (Diazepane amine)Incompatible with Strong Oxidizers and Strong Acids .
Toxicity Band OEB 3 (Estimated) Handle as if capable of causing adverse effects at moderate doses.
Combustibility Combustible (High Flash Point)Not a D001 Ignitable waste unless in flammable solvent.
2.2 Critical Structural Alerts

The molecule contains a 1,4-diazepane ring and a carboxamide (urea-like) linkage .

  • Diazepane Ring: Associated with CNS activity; potential for bioaccumulation in aquatic environments if leached.

  • Carboxamide Linkage: Generally stable, but thermal decomposition releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

Pre-Disposal Stabilization & Packaging

Rationale: Preventing exposure during transport is as critical as the final destruction. The following protocol ensures container integrity.

Step 1: Waste Stream Segregation

Isolate this compound from:

  • Oxidizers: (e.g., Permanganates, Nitrates) – Risk of exothermic reaction.

  • Aqueous Acidic Waste: Risk of hydrolysis or salt formation that complicates incineration.

Step 2: Primary Containment
  • Solids: Transfer to a clear, 6-mil polyethylene bag. Twist and tape the neck (gooseneck seal). Place this bag inside a second 6-mil bag (Double-Bagging).

  • Liquids/Solutions: Collect in a High-Density Polyethylene (HDPE) carboy or a borosilicate glass bottle with a Teflon-lined cap. Do not fill >90% to allow for thermal expansion.

Step 3: Labeling

Label the container immediately upon waste generation.

  • Standard Text: "NON-REGULATED CHEMICAL WASTE" (unless mixed with hazardous solvents).

  • Constituent Text: "Contains: N-Cyclopentyl-1,4-diazepane-1-carboxamide (Trace)."

  • Hazard Checkbox: Mark "Toxic" and "Irritant."

Disposal Workflow: The "Cradle-to-Grave" Protocol

Rationale: This workflow complies with typical EHS requirements for research institutions and ensures a verifiable chain of custody.

DisposalWorkflow Start Waste Generation (N-Cyclopentyl-1,4-diazepane-1-carboxamide) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Solution (Solvent) StateCheck->Liquid Liquid SolidPack Double Bag (6-mil poly) Place in Fiber Drum Solid->SolidPack SolventCheck Is Solvent Hazardous? (Flammable/Toxic) Liquid->SolventCheck LiquidPackHaz Collect in Safety Can/Carboy Label: Hazardous Waste (D001/F003) SolventCheck->LiquidPackHaz Yes (e.g., MeOH, DCM) LiquidPackNonHaz Collect in HDPE Bottle Label: Non-Regulated Waste SolventCheck->LiquidPackNonHaz No (e.g., Water/DMSO) LabPack Lab Pack Consolidation SolidPack->LabPack LiquidPackHaz->LabPack LiquidPackNonHaz->LabPack Incineration High-Temp Incineration (Destruction of API) LabPack->Incineration

Figure 1: Decision logic for waste stream categorization and packaging. Note that the final destruction method for all streams is incineration.

Regulatory Framework & Compliance

Rationale: Even if the substance is not "Listed," the generator is responsible for determining if it is "Characteristic."

5.1 RCRA Classification (USA)
  • P-List/U-List: Not listed.

  • Characteristic Waste:

    • Ignitability (D001): No (unless in flammable solvent).

    • Corrosivity (D002): Unlikely (pH typically 8-10 in solution).

    • Reactivity (D003): No.

    • Toxicity (D004-D043): Does not contain heavy metals or regulated organics (like chloroform) unless introduced by the process.

  • Determination: Non-RCRA Regulated Waste (Federal).

    • Caveat: Many states (e.g., CA, MA) treat all pharmaceutical intermediates as "State Hazardous Waste." Always default to managing as Hazardous Waste.

5.2 European Waste Catalogue (EWC)
  • Code: 07 05 13 * (Solid wastes containing hazardous substances) or 18 01 09 (Medicines other than those mentioned in 18 01 08).

Emergency Contingencies
6.1 Spill Cleanup Protocol
  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles. If powder is fine, use N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Dike with absorbent pads or vermiculite.[1]

  • Decontamination: Wipe surface with 10% Bleach solution (oxidizes the diazepane ring) followed by water.

  • Disposal: Place all cleanup materials into the hazardous waste container.

References
  • PubChem. (n.d.).[2] 1-Cyclopentyl-1,4-diazepane bis(p-toluenesulfonate) Safety Data. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][4] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling N-Cyclopentyl-1,4-diazepane-1-carboxamide: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, we operate on the frontier of science, often handling novel chemical entities with limited published safety data. N-Cyclopentyl-1,4-diazepane-1-carboxamide is one such compound. In the absence of a specific Safety Data Sheet (SDS), a rigorous, science-led approach to safety is not just recommended—it is imperative. This guide provides a comprehensive operational framework for handling this compound, grounded in an expert analysis of its structural components: a cyclopentyl ring, a 1,4-diazepane core, and a carboxamide functional group. Our core principle is to treat any substance of unknown toxicity as potentially hazardous, ensuring the highest level of protection for all laboratory personnel.

Hazard Assessment: A Chemist's Perspective

Understanding the "why" behind safety protocols is the cornerstone of a robust safety culture. The potential hazards of N-Cyclopentyl-1,4-diazepane-1-carboxamide are inferred from its constituent parts.

  • 1,4-Diazepane and Carboxamide Moieties: Heterocyclic amines, like diazepane, can range from irritants to corrosives. They can be readily absorbed through the skin and may act as respiratory tract irritants. Amides present a varied toxicological profile, but skin and eye irritation are common concerns.

  • Cyclopentyl Group: While the fully functionalized molecule's properties will differ, the cyclopentane parent structure is a highly flammable liquid whose vapors can cause dizziness.[1][2][3][4][5][6] Repeated skin contact with similar hydrocarbon structures can lead to dryness and cracking.[6]

Based on this structural analysis, we must assume the compound may be a skin, eye, and respiratory irritant with unknown systemic toxicity. Therefore, engineering controls and Personal Protective Equipment (PPE) must be selected to mitigate these potential routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against direct chemical exposure. All personnel must wear appropriate PPE at all times when in the laboratory where this chemical is handled.[7] The following table outlines the minimum required PPE for various laboratory operations involving N-Cyclopentyl-1,4-diazepane-1-carboxamide.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (within lab) Safety Glasses with Side ShieldsChemical-Resistant Gloves (Nitrile)Fully-Buttoned Lab CoatNot generally required
Weighing Solid Compound Chemical Splash GogglesChemical-Resistant Gloves (Nitrile)Fully-Buttoned Lab CoatRequired if outside a fume hood (N95 minimum)
Preparing Solutions / Dilutions Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Fully-Buttoned Lab CoatRequired if not in a fume hood
Running Reactions & Transfers Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Fully-Buttoned Lab CoatWork must be conducted in a fume hood
Handling Chemical Waste Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Fully-Buttoned Lab CoatNot required if containers are sealed
Detailed PPE Protocols:
  • Eye and Face Protection : Direct ocular exposure poses a significant risk of permanent injury.[7]

    • Minimum Standard : At all times in the laboratory, wear chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166.[8][9]

    • Elevated Risk : When handling bulk quantities, preparing solutions, or performing any operation with a splash potential, supplement goggles with a full-face shield.[10]

  • Skin and Body Protection : Preventing dermal contact is critical.

    • Gloves : Wear nitrile gloves for incidental contact.[11] Always inspect gloves for tears or defects before use.[12] Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container. Never reuse disposable gloves.[12]

    • Lab Coat : A clean, fully-buttoned, long-sleeved lab coat is mandatory.[7]

    • Personal Attire : Full-length pants and closed-toe shoes are required. Sandals, shorts, and skirts are strictly prohibited.[7][11]

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every step. All manipulations involving N-Cyclopentyl-1,4-diazepane-1-carboxamide, especially those that could generate dust or aerosols, must be performed within a certified chemical fume hood.[11][13]

Safe Handling Workflow

The following diagram outlines the essential workflow for safely managing this research chemical within the laboratory environment.

cluster_0 Preparation & Engineering Controls cluster_1 Chemical Handling cluster_2 Cleanup & Disposal A Verify Fume Hood Certification B Don Appropriate PPE A->B C Prepare Work Area (e.g., absorbent liner) B->C D Retrieve Chemical from Storage C->D E Perform Manipulation (Weighing/Dissolving) D->E F Tightly Seal Container E->F G Return Chemical to Storage F->G H Decontaminate Work Surface G->H I Segregate & Dispose of Waste H->I J Doff PPE & Wash Hands I->J

Caption: Logical workflow for handling N-Cyclopentyl-1,4-diazepane-1-carboxamide.

Step-by-Step Protocols

Weighing the Solid Compound:

  • Ensure the analytical balance is inside a fume hood or a vented balance enclosure.

  • Don all required PPE as specified in the table.

  • Place a weigh boat on the balance and tare.

  • Carefully transfer the approximate amount of N-Cyclopentyl-1,4-diazepane-1-carboxamide to the weigh boat using a clean spatula.

  • Record the exact weight, close the primary container immediately, and clean any residual powder from the spatula and balance area with a solvent-dampened wipe, disposing of it as hazardous waste.

Personal Hygiene:

  • Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[7][12]

  • Do not eat, drink, chew gum, or apply cosmetics in any area where chemicals are handled.[7][13]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and ensuring regulatory compliance. All waste materials contaminated with N-Cyclopentyl-1,4-diazepane-1-carboxamide must be treated as hazardous waste.

Waste Segregation Protocol

cluster_waste Generated Waste from Handling N-Cyclopentyl-1,4-diazepane-1-carboxamide cluster_containers Designated Hazardous Waste Containers Waste All Contaminated Materials Solid Solid Waste (Gloves, Weigh Paper, Wipes) Waste->Solid Dry Items Liquid Liquid Waste (Solvent Rinses, Unused Solutions) Waste->Liquid Solutions Glass Contaminated Glassware (Pipettes, Vials) Waste->Glass Glass Items

Caption: Segregation of waste streams for proper disposal.

Disposal Procedures:
  • Chemical Waste : Unused or waste N-Cyclopentyl-1,4-diazepane-1-carboxamide and any solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Disposables : All items that have come into direct contact with the compound, including gloves, pipette tips, and absorbent paper, must be placed in a sealed container labeled for solid hazardous waste.[14]

  • Decontamination : Decontaminate reusable glassware by rinsing with a suitable solvent, collecting the rinsate as hazardous liquid waste.

  • Compliance : Adhere strictly to your institution’s and local environmental regulations for hazardous waste disposal.[13]

Emergency Preparedness

Be prepared for accidents before they happen.[14] Ensure you know the location of all safety equipment, including eyewash stations, safety showers, fire extinguishers, and spill kits.[13]

  • Skin Exposure : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Exposure : Immediately flush eyes with a gentle stream of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Spill : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), scoop it into a sealed container for hazardous waste disposal, and decontaminate the area. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous, scientifically-grounded protocols, you can confidently and safely handle N-Cyclopentyl-1,4-diazepane-1-carboxamide, ensuring the integrity of your research and the well-being of your entire team.

References

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group.
  • Safe Lab Practices. (2025, February 19). Environmental Health & Safety.
  • SAFETY DATA SHEET. (2009, January 16). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET. Fisher Scientific.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • SAFETY DATA SHEET. Fisher Scientific.
  • 6-Bromopyridine-2-carboxamide - SAFETY DATA SHEET. Fisher Scientific.
  • Comprehensive Guide to PPE in the Chemical Industry. (2024, May 16).
  • Material Safety Data Sheet.
  • Safety Data Sheet. (2016, June 7). ChemPoint.com.
  • Safety data sheet. (2022, September 27). CPAChem.
  • MSDS Cyclopentane (1). Haldia Petrochemicals Ltd.
  • Safety Data Sheet: Cyclopentane. Carl ROTH.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.